tert-Butyl ((tert-butoxycarbonyl)amino)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFMHKWZATBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399278 | |
| Record name | Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111652-20-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111652-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl ((tert-butoxycarbonyl)amino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(tert-butoxycarbonyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl ((tert-butoxycarbonyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl ((tert-butoxycarbonyl)amino)acetate, a key building block in modern organic chemistry and peptide synthesis.
Core Chemical Properties
This compound, also known as Boc-Gly-OtBu, is a derivative of the simplest amino acid, glycine.[1] It features two protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl group.[1] This dual protection makes it a valuable reagent for the controlled and sequential assembly of amino acids into peptides.[1]
The physical and chemical properties of this compound are summarized below. Please note that while experimental data is prioritized, some values are computed due to the limited availability of experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | PubChemLite[2] |
| Molecular Weight | 231.29 g/mol | MedChemExpress[3] |
| Appearance | White crystalline powder | The Critical Role of Boc-Gly-OtBu in Modern Peptide Synthesis[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as Dichloromethane (DCM) and Dimethylformamide (DMF). | The Critical Role of Boc-Gly-OtBu in Modern Peptide Synthesis[1] |
| XlogP (predicted) | 1.8 | PubChemLite[2] |
Synthesis and Deprotection: Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and deprotection of this compound.
Synthesis of this compound
This protocol describes the synthesis from tert-butyl glycinate hydrochloride and di-tert-butyl dicarbonate.
Materials:
-
tert-Butyl glycinate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Suspend tert-butyl glycinate hydrochloride (1.0 eq.) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq.).[4]
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add triethylamine (TEA) (2.0-2.2 eq.) or a solution of sodium bicarbonate (3.0 eq.) in water dropwise to the reaction mixture.[4][5] Ensure the temperature is maintained at or below room temperature during the addition.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but are typically in the range of a few hours to overnight.[5]
-
Work-up:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with a weak acid solution (e.g., 5% citric acid), water, and brine.[5]
-
If a biphasic system (e.g., THF/water) was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.[5]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to obtain pure this compound.
Deprotection of the Boc Group
This protocol outlines the removal of the N-Boc protecting group using trifluoroacetic acid (TFA) to yield tert-butyl aminoacetate as its TFA salt.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in DCM in a round-bottom flask.[6]
-
TFA Addition: Cool the solution in an ice bath (optional, for controlling any potential exotherm). Add a solution of TFA in DCM (typically 25-50% v/v) to the stirred solution.[7][8]
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to 2 hours.[8][9] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Isolation as TFA salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of tert-butyl aminoacetate, which can often be used in the next step without further purification.[8]
-
Isolation of the free amine: To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent. However, care must be taken as the tert-butyl ester is also acid-labile under stronger or prolonged acidic conditions.
-
Applications in Peptide Synthesis
This compound is a cornerstone in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Boc group provides temporary protection for the α-amino group, which is removed at each cycle of amino acid addition, while the tert-butyl ester can serve as a protecting group for the C-terminus or a side chain carboxyl group, requiring stronger acidic conditions for removal.[9]
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a single coupling cycle in Boc-SPPS using this compound.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (Boc-Gly-OtBu)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Washing solvents (DCM, DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM or DMF.[9]
-
Boc Deprotection:
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as 10% DIPEA in DCM.[7] Wash the resin again with DCM and DMF.
-
Coupling:
-
In a separate vessel, pre-activate the this compound (excess, typically 3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete reaction.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF).[9]
Visualizing Chemical Processes
The following diagrams, created using the DOT language, illustrate the key workflows discussed in this guide.
Caption: Synthesis of this compound.
Caption: Deprotection of the N-Boc group.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C11H21NO4) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-Glycine Tert-Butyl Ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-glycine tert-butyl ester, a pivotal building block in modern organic synthesis, particularly in the realm of peptide chemistry and drug discovery. This document details its chemical structure, provides a step-by-step synthesis protocol, summarizes key quantitative data, and illustrates its role in synthetic workflows.
Introduction
Boc-glycine tert-butyl ester (N-(tert-Butoxycarbonyl)glycine tert-butyl ester) is a derivative of the simplest amino acid, glycine.[1] It is characterized by the presence of two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amino terminus and a tert-butyl (tBu) ester on the carboxyl terminus.[1] This dual protection strategy renders the glycine molecule stable under a variety of reaction conditions while allowing for selective and controlled deprotection, a critical feature in the stepwise construction of complex peptides and other organic molecules.[1][2] Its enhanced solubility in common organic solvents further facilitates its use in synthetic applications.[1]
Chemical Structure and Properties
The structure of Boc-glycine tert-butyl ester features the Boc group, which safeguards the nucleophilic amino group, and the sterically hindered tert-butyl ester, which protects the carboxylic acid functionality. This strategic protection prevents unwanted side reactions, such as self-polymerization, during peptide synthesis.[3]
Chemical Structure:
Table 1: Physicochemical Properties of Boc-Glycine Tert-Butyl Ester
| Property | Value | Reference(s) |
| CAS Number | 111652-20-1 | [2][4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [2][4] |
| Molecular Weight | 231.29 g/mol | [2][4] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 66-68 °C | [4] |
| Solubility | Soluble in many organic solvents | [1] |
Synthesis of Boc-Glycine Tert-Butyl Ester
The synthesis of Boc-glycine tert-butyl ester is typically achieved through a two-step process starting from glycine: 1) esterification of the carboxylic acid to form the tert-butyl ester, and 2) protection of the amino group with di-tert-butyl dicarbonate (Boc₂O). A common laboratory-scale synthesis starts from the commercially available glycine tert-butyl ester hydrochloride.
General Synthesis Workflow
The overall transformation can be visualized as a straightforward protection of the amino group of glycine tert-butyl ester.
Caption: General workflow for the synthesis of Boc-glycine tert-butyl ester.
Detailed Experimental Protocol
This protocol describes the synthesis of Boc-glycine tert-butyl ester from glycine tert-butyl ester hydrochloride and di-tert-butyl dicarbonate.
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, suspend glycine tert-butyl ester hydrochloride in anhydrous tetrahydrofuran (THF).
-
Base Addition: To the stirred suspension, add triethylamine (TEA) (approximately 2.0-2.2 equivalents) dropwise at room temperature. Stir the mixture for a short period to neutralize the hydrochloride salt.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (approximately 1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain pure Boc-glycine tert-butyl ester.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Boc-glycine tert-butyl ester.
Table 2: Synthesis Reaction Parameters
| Parameter | Value/Condition | Reference(s) |
| Starting Material | Glycine tert-butyl ester hydrochloride | [6] |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Reaction Time | Varies, monitored by TLC | [7] |
| Typical Yield | High, often quantitative | [5] |
| Purification | Work-up is often sufficient; recrystallization if needed | [8] |
Spectroscopic Data
The structure of Boc-glycine tert-butyl ester can be confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data for Boc-Glycine Tert-Butyl Ester
| Technique | Data | Reference(s) |
| ¹H NMR | Consistent with the presence of two tert-butyl groups and a methylene group. | [5] |
| ¹³C NMR | Shows characteristic peaks for the carbonyls of the Boc and ester groups, the quaternary carbons and methyls of the tert-butyl groups, and the methylene carbon. | |
| IR (Infrared) | Characteristic absorptions for N-H stretching, C=O stretching (carbamate and ester), and C-O stretching. | [9][10] |
| Mass Spectrometry | The molecular ion peak [M]+ or related fragments ([M+H]+, [M+Na]+) consistent with the molecular weight of 231.29 g/mol . |
Applications in Synthesis
The primary application of Boc-glycine tert-butyl ester is as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its dual-protected nature allows for its direct use in coupling reactions after the deprotection of the N-terminal Boc group of the growing peptide chain on the solid support.
Role in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical workflow of incorporating a Boc-glycine tert-butyl ester unit into a peptide chain during SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-glycine tert-butyl ester, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. BOC-GLYCINE TERT-BUTYL ESTER | 111652-20-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Applications of N-Boc-glycine tert-butyl ester (CAS 111652-20-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-glycine tert-butyl ester, identified by CAS number 111652-20-1, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry.[1] Its principal application lies in peptide synthesis, where it serves as a protected building block for the incorporation of glycine residues into peptide chains.[1][2] The presence of two protecting groups, the N-tert-butoxycarbonyl (Boc) and the C-terminal tert-butyl ester, imparts specific solubility and reactivity characteristics that are advantageous in multi-step synthetic processes.[1] This guide provides an in-depth overview of the physical and chemical properties of N-Boc-glycine tert-butyl ester, detailed experimental methodologies for their determination, and a schematic representation of its primary application in solid-phase peptide synthesis.
Chemical Identity
| Identifier | Value |
| CAS Number | 111652-20-1 |
| IUPAC Name | tert-butyl 2-{[(tert-butoxy)carbonyl]amino}acetate[2] |
| Synonyms | Boc-Gly-OtBu, N-(tert-Butoxycarbonyl)glycine tert-butyl ester, Boc-glycine tert-butyl ester[1][3] |
| Molecular Formula | C11H21NO4[4][5] |
| Molecular Weight | 231.29 g/mol [5][6] |
| InChI Key | ZDKFMHKWZATBMR-UHFFFAOYSA-N[5][6] |
| SMILES | CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C[6] |
Physical and Chemical Properties
The physicochemical properties of N-Boc-glycine tert-butyl ester are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | White to off-white crystalline powder[7] |
| Melting Point | 66-68 °C (lit.)[6][8] |
| Boiling Point | 306.0 ± 25.0 °C (Predicted)[8] |
| Density | 1.023 g/cm³[9][10] |
| Water Solubility | 1.05 g/L at 20°C[8] |
| Solubility | Soluble in alcohols, ethers, and other organic solvents.[7] Very soluble in Methanol.[8] |
| LogP | 2.21 at 25°C[8] |
| pKa | 11.06 ± 0.46 (Predicted)[8] |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of N-Boc-glycine tert-butyl ester.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry N-Boc-glycine tert-butyl ester is finely powdered.[11]
-
Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[12]
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[5][12]
Boiling Point Determination (Predicted)
The reported boiling point is a predicted value. An experimental determination would follow this protocol:
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Apparatus Setup: A small amount of N-Boc-glycine tert-butyl ester is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Heating: The apparatus is heated in a Thiele tube containing mineral oil.[13]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]
Solubility Determination
Understanding the solubility is essential for reaction setup and purification.
Methodology: Equilibrium Saturation Method
-
Sample Preparation: An excess amount of N-Boc-glycine tert-butyl ester is added to a known volume of the solvent (e.g., methanol, water) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure saturation.
-
Filtration: A known volume of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: The solvent from the filtered solution is evaporated to dryness.
-
Gravimetric Analysis: The mass of the remaining solid is determined, and the solubility is calculated and expressed in g/L or mg/mL.
Synthesis of N-Boc-glycine tert-butyl ester
A representative synthesis protocol is as follows:
-
Reaction Setup: tert-butyl glycinate hydrochloride is suspended in a suitable solvent such as toluene.[8]
-
Base Addition: A base, typically triethylamine, is added to the suspension, and the mixture is stirred.[8]
-
Boc Protection: A solution of di-tert-butyl dicarbonate in the same solvent is added dropwise to the reaction mixture.[8]
-
Reaction Monitoring and Workup: The reaction is monitored for completion. Upon completion, the reaction is quenched, and the organic layer is separated and purified to yield N-Boc-glycine tert-butyl ester.[8]
Application in Peptide Synthesis
The primary application of N-Boc-glycine tert-butyl ester is in Boc solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of Boc-SPPS, where N-Boc-glycine tert-butyl ester would be used in the "Coupling" step when a glycine residue is required in the peptide sequence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-GLYCINE TERT-BUTYL ESTER | 111652-20-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Versatility of N-(tert-Butoxycarbonyl)glycine tert-butyl Ester in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)glycine tert-butyl ester, commonly referred to as Boc-Gly-OtBu, is a pivotal building block in the field of organic chemistry, particularly in the synthesis of peptides and their mimetics. Its unique dual-protection strategy, employing the acid-labile tert-butoxycarbonyl (Boc) group for the amine and the tert-butyl (OtBu) ester for the carboxylic acid, offers chemists precise control over reactivity and solubility. This guide provides a comprehensive overview of the applications of Boc-Gly-OtBu, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
Core Applications in Organic Chemistry
The primary utility of N-(tert-Butoxycarbonyl)glycine tert-butyl ester lies in its application as a protected glycine unit. Glycine, the simplest amino acid, is a fundamental component of a vast array of peptides and proteins. The dual protection in Boc-Gly-OtBu allows for its seamless integration into complex synthetic sequences.
Peptide Synthesis
Boc-Gly-OtBu is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, preventing unwanted side reactions during peptide bond formation, while the tert-butyl ester protects the C-terminus.[1]
Solid-Phase Peptide Synthesis (SPPS) Workflow:
The iterative nature of SPPS is well-suited for the incorporation of Boc-Gly-OtBu. The general cycle involves the deprotection of the N-terminal Boc group of the growing peptide chain, followed by the coupling of the next Boc-protected amino acid.
Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. Boc-Gly-OtBu serves as a versatile starting material for the synthesis of various peptidomimetic scaffolds, including N-substituted glycine oligomers (peptoids).[2][3]
Submonomer Synthesis of Peptoids:
The submonomer method for peptoid synthesis involves a two-step iterative cycle of acylation and displacement, which can be initiated from a resin-bound amine. Boc-Gly-OtBu can be a precursor to the glycine units in the peptoid backbone.[2][3][4]
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. Boc-Gly-OtBu can be incorporated into linear peptide precursors that are subsequently cyclized. Glycine residues can provide conformational flexibility, which can be advantageous for achieving the desired ring conformation during cyclization.
On-Resin vs. Solution-Phase Cyclization:
Quantitative Data
The efficiency of reactions involving Boc-Gly-OtBu is crucial for the overall success of a synthetic route. The following tables summarize key quantitative data for deprotection and coupling reactions.
Table 1: Comparison of Boc Deprotection Conditions
| Reagent/Conditions | Time | Yield (%) | Notes |
| 50% TFA in DCM | 30 min | >95% | Standard and highly effective method. |
| 4 M HCl in Dioxane | 30 min | >95% | A common alternative to TFA. |
| Oxalyl chloride (3 equiv.) in Methanol | 1-4 h | >70% | A milder, non-acidic alternative.[5] |
| Boiling Water (100 °C) | 10-120 min | Quantitative | A "green" and rapid method for some substrates. |
Table 2: Comparative Coupling Efficiency of Boc-Amino Acids with Various Reagents
| Coupling Reagent | Typical Reaction Time | Coupling Efficiency (%) | Notes |
| HBTU | 15-60 min | >99% | A widely used and efficient coupling reagent. |
| HATU | 5-20 min | >99% | Generally faster and more efficient than HBTU, especially for hindered couplings. |
| PyBOP | 15-60 min | >99% | A phosphonium-based reagent, good for reducing racemization. |
| DCC/HOBt | 1-4 h | 95-99% | A classical and cost-effective method, but can lead to the formation of insoluble byproducts. |
Note: Coupling efficiencies can be sequence-dependent and may require optimization.
Experimental Protocols
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat the neutralization step.
-
Final Washing: Wash the resin with DCM (3 x 10 mL) to remove excess DIEA. The resin is now ready for the next coupling step.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using Boc-Gly-OtBu and EDC
This protocol outlines the synthesis of a dipeptide in solution.
Materials:
-
Boc-Gly-OtBu
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Amine Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DCM and cool to 0 °C. Add DIEA (1.1 eq) and stir for 15 minutes.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-Gly-OtBu (1.0 eq) and HOBt (1.0 eq) in DCM and cool to 0 °C. Add EDC (1.1 eq) and stir for 20 minutes.
-
Coupling: Add the activated carboxylic acid solution to the neutralized amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated urea. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by silica gel chromatography if necessary.
Protocol 3: Synthesis of a Tripeptide (Gly-Gly-Gly) using Boc-Gly-OtBu
This protocol details the stepwise solution-phase synthesis of H-Gly-Gly-Gly-OH.
Materials:
-
Boc-Gly-OH
-
Glycine ethyl ester hydrochloride
-
DCM, TEA, HOBt, DIC
-
TFA
-
Methanol, Water, 1M NaOH, 1M HCl
Procedure:
-
Synthesis of Boc-Gly-Gly-OEt:
-
Dissolve Glycine ethyl ester hydrochloride (1 eq.) in DCM and add triethylamine (TEA) (1.1 eq.) at 0°C.
-
In a separate flask, pre-activate Boc-Gly-OH (1 eq.) with HOBt (1 eq.) and DIC (1.1 eq.) in DCM at 0°C for 15 minutes.
-
Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution and stir at room temperature overnight.
-
Work-up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain Boc-Gly-Gly-OEt.[6]
-
-
Deprotection of Boc-Gly-Gly-OEt:
-
Dissolve Boc-Gly-Gly-OEt in a 1:1 mixture of TFA and DCM. Stir for 1 hour.
-
Remove the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt.[6]
-
-
Coupling to form Boc-Gly-Gly-Gly-OEt:
-
Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt·TFA (1 eq.) as the amine component and Boc-Gly-OH (1 eq.) as the carboxylic acid component.[6]
-
-
Final Deprotection and Saponification:
-
Remove the N-terminal Boc group as described in Step 2 to yield H-Gly-Gly-Gly-OEt·TFA.
-
Dissolve the resulting tripeptide ester in a mixture of methanol and water. Add 1M NaOH and stir for 2-4 hours to saponify the ethyl ester.
-
Neutralize the solution with 1M HCl. The crude H-Gly-Gly-Gly-OH can be purified by recrystallization.[6]
-
Conclusion
N-(tert-Butoxycarbonyl)glycine tert-butyl ester is an exceptionally valuable and versatile reagent in organic synthesis. Its well-defined reactivity and the stability of its protecting groups make it an ideal choice for the controlled and efficient synthesis of a wide range of molecules, from simple dipeptides to complex peptidomimetics and cyclic structures. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize Boc-Gly-OtBu in their synthetic strategies, enabling the advancement of chemical and pharmaceutical research.
References
- 1. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Traceless” solid-phase synthesis of benzimidazole libraries | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Spectral Data Analysis of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the protected amino acid derivative, tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate, commonly known as Boc-Gly-OtBu. This compound is a vital building block in peptide synthesis and various other applications in medicinal chemistry and drug development. Understanding its spectral characteristics is crucial for its identification, purity assessment, and quality control.
Chemical Structure and Properties
-
IUPAC Name: tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
-
Synonyms: Boc-Gly-OtBu, N-(tert-Butoxycarbonyl)glycine tert-butyl ester
-
CAS Number: 111652-20-1
-
Molecular Formula: C₁₁H₂₁NO₄
-
Molecular Weight: 231.29 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for Boc-Gly-OtBu, based on the analysis of structurally similar compounds.
¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | Broad Singlet | 1H | -NH |
| ~3.7 | Doublet | 2H | -CH₂- |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Ester) |
| ~1.40 | Singlet | 9H | -C(CH₃)₃ (Boc) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and concentration.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Ester) |
| ~156 | C=O (Boc) |
| ~81 | -C (CH₃)₃ (Ester) |
| ~79 | -C (CH₃)₃ (Boc) |
| ~44 | -CH₂- |
| ~28.5 | -C(C H₃)₃ (Ester) |
| ~28.3 | -C(C H₃)₃ (Boc) |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR Data
Table 3: Predicted IR Absorption Bands for tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~2980, 2930 | Strong | C-H Stretch (aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1715 | Strong | C=O Stretch (Carbamate - Boc) |
| ~1510 | Medium | N-H Bend |
| ~1160 | Strong | C-O Stretch |
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 231.1471 (calculated for C₁₁H₂₁NO₄)
-
Common Adducts (ESI): [M+H]⁺ (m/z = 232.1543), [M+Na]⁺ (m/z = 254.1362)
Table 4: Predicted Major Fragment Ions in Mass Spectrum of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
| m/z | Proposed Fragment |
| 176 | [M - C₄H₇]⁺ or [M - isobutylene + H]⁺ |
| 158 | [M - OtBu]⁺ |
| 132 | [Boc-NH-CH₂]⁺ |
| 116 | [M - Boc-NH]⁺ |
| 102 | [Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol for Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the solution to a final concentration of approximately 1-10 µg/mL.
Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectral analysis of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate.
Caption: Workflow for Spectral Analysis of Boc-Gly-OtBu.
Navigating the Stability of Boc-Gly-OtBu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-glycine tert-butyl ester (Boc-Gly-OtBu) is a fundamental building block in peptide synthesis and other areas of organic chemistry. Its dual-protected nature, with the acid-labile Boc group on the amine and the tert-butyl ester on the carboxyl group, allows for controlled and sequential peptide chain elongation. The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides and other target molecules. This technical guide provides a comprehensive overview of the stability of Boc-Gly-OtBu, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Gly-OtBu is presented below.
| Property | Value | Reference |
| CAS Number | 111652-20-1 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | White crystalline powder | N/A |
| Melting Point | 66-68 °C | [1] |
| Purity (typical) | ≥99% | [1] |
Stability Profile and Degradation Pathways
The stability of Boc-Gly-OtBu is primarily dictated by the lability of its two protecting groups: the N-Boc group and the C-terminal tert-butyl ester. Both groups are susceptible to cleavage under acidic conditions.
Acid-Catalyzed Degradation:
The primary degradation pathway for Boc-Gly-OtBu is acid-catalyzed hydrolysis of both the Boc-carbamate and the tert-butyl ester. The reaction proceeds via protonation of the carbonyl oxygen of the respective group, followed by the elimination of a stable tert-butyl cation. This cation can then be quenched by a nucleophile or undergo elimination to form isobutylene and a proton. The overall degradation under acidic conditions results in the formation of glycine, carbon dioxide, and isobutylene/tert-butanol. The kinetics of Boc group cleavage can exhibit a second-order dependence on the acid concentration.[2]
dot
Figure 1: Acid-catalyzed degradation pathway of Boc-Gly-OtBu.
Stability under Other Conditions:
-
Basic Conditions: The Boc and tert-butyl ester groups are generally stable to basic conditions. Therefore, significant degradation is not expected in the presence of mild bases.
-
Oxidative Stress: While the glycine backbone is relatively stable to oxidation, forced oxidative conditions (e.g., exposure to hydrogen peroxide) could potentially lead to degradation, although specific pathways for this molecule have not been extensively documented.
-
Thermal Stress: As a solid, Boc-Gly-OtBu is relatively stable at ambient temperatures. However, prolonged exposure to elevated temperatures may lead to degradation.
-
Photostability: No specific data on the photostability of Boc-Gly-OtBu is readily available. However, as with many organic molecules, prolonged exposure to high-energy light, especially UV, should be avoided.
Recommended Storage Conditions
To ensure the long-term stability and maintain the high purity of Boc-Gly-OtBu, the following storage conditions are recommended.
| Storage Format | Temperature | Duration | Recommendations |
| Solid Powder | 2-8°C | Long-term | Store in a tightly sealed container in a dry and well-ventilated place. Protect from light. |
| -20°C | Extended Long-term | For maximum shelf-life, store in a freezer. Ensure the container is well-sealed to prevent moisture ingress. | |
| In Solution (e.g., in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| -80°C | Up to 6 months | For longer-term solution storage, -80°C is recommended. Use tightly sealed, light-protecting vials.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Boc-Gly-OtBu
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4][5]
1. Materials and Reagents:
-
Boc-Gly-OtBu
-
Hydrochloric acid (HCl), 0.5 N
-
Sodium hydroxide (NaOH), 0.5 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
LC-MS system for impurity identification
-
pH meter
-
Thermostatic oven
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of Boc-Gly-OtBu in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.5 N HCl. Keep at room temperature. Withdraw aliquots at initial, 1, 4, 8, and 24 hours. Neutralize the aliquots with an appropriate amount of 0.5 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.5 N NaOH. Keep at room temperature. Withdraw aliquots at the same time points as for acid hydrolysis. Neutralize with 0.5 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at the specified time points.
-
Thermal Degradation (Solid State): Place a known amount of solid Boc-Gly-OtBu in a thermostatic oven at 60°C for up to 10 days.[4] Periodically withdraw samples, dissolve in the analysis solvent, and analyze.
-
Photodegradation (Solid State): Expose solid Boc-Gly-OtBu to UV light at 254 nm.[4] Sample and analyze at appropriate time intervals.
4. Analytical Method:
-
Use a stability-indicating RP-HPLC method to analyze the stressed samples. A typical method would involve a C18 column with a gradient elution using a mobile phase of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). Detection is typically at 210-220 nm.
-
The method should be validated to ensure it can separate the parent Boc-Gly-OtBu from all significant degradation products.
-
Identify the structure of any major degradation products using LC-MS.
dot
Figure 2: Experimental workflow for a forced degradation study of Boc-Gly-OtBu.
Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol provides a general framework for an RP-HPLC method suitable for assessing the purity of Boc-Gly-OtBu and detecting potential degradation products.
| Parameter | Condition |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient tailored to separate the parent peak from impurities (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. |
Conclusion
Boc-Gly-OtBu is a stable compound when stored under appropriate conditions. The primary route of degradation is through acid-catalyzed cleavage of the N-Boc and tert-butyl ester protecting groups. For researchers, scientists, and drug development professionals, understanding these stability characteristics is crucial for ensuring the quality of synthetic products. By adhering to the recommended storage conditions and employing robust analytical methods, the integrity of Boc-Gly-OtBu can be maintained, leading to more reliable and reproducible scientific outcomes. The provided experimental protocols serve as a foundation for establishing in-house stability studies and quality control measures.
References
The Strategic Application of Boc and tert-Butyl Protecting Groups: An In-depth Technical Guide
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the most pivotal of these are the tert-butoxycarbonyl (Boc) group for the protection of amines and the related tert-butyl group for the protection of carboxylic acids, alcohols, and thiols. Their widespread adoption is a testament to their unique balance of stability across a range of chemical conditions and their facile, selective removal under acidic conditions. This technical guide provides a comprehensive examination of the core principles, experimental methodologies, and strategic applications of Boc and tert-butyl protecting groups for researchers, scientists, and drug development professionals.
Core Principles and Applications
The Boc group is predominantly used to protect primary and secondary amines by converting them into less reactive carbamates.[1][2] This protection is robust, rendering the amine inert to many nucleophiles, bases, and catalytic hydrogenation conditions.[1][3] The tert-butyl group, used as an ester for carboxylic acids or as an ether for alcohols, offers similar stability, effectively shielding these functional groups from a wide array of non-acidic reagents.[4][5]
The true synthetic utility of these groups lies in their acid lability.[2][6] Cleavage is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen (in the case of Boc) or the ether/ester oxygen, leading to the formation of a stable tert-butyl cation.[7][8] This cation typically fragments into gaseous isobutylene and a proton, driving the deprotection reaction to completion.[4][7] This specific cleavage mechanism forms the basis of their orthogonality with other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, a critical aspect in multi-step syntheses such as Solid-Phase Peptide Synthesis (SPPS).[1][9]
The primary applications for these protecting groups are found in:
-
Peptide Synthesis : The Boc group is a cornerstone of the "Boc/Bzl" strategy in SPPS, where it provides temporary protection for the α-amino group of amino acids.[6][10][11] tert-Butyl groups are concurrently used for the side-chain protection of residues like aspartic acid, glutamic acid, serine, threonine, and tyrosine.[12]
-
Drug Development : In the synthesis of active pharmaceutical ingredients (APIs), the Boc group is instrumental in protecting amine functionalities during the construction of complex molecular scaffolds, allowing for selective modifications at other molecular sites to build structure-activity relationships.[2][10]
-
Complex Molecule Synthesis : Beyond peptides and drugs, Boc and tert-butyl groups are workhorses in the total synthesis of natural products and other complex organic molecules, providing a reliable and predictable means of managing the reactivity of key functional groups.[2]
Chemical Mechanisms and Workflows
The introduction and removal of Boc and tert-butyl groups proceed through well-defined reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Boc Protection of Amines
The most common method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[3][13] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[2][14] The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amine.[15] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[13] While the reaction can proceed without a base, one is often added to deprotonate the amine, increasing its nucleophilicity.[8]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
A Technical Guide to the Synthesis of Boc-Protected Amino Acid Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butyloxycarbonyl (Boc)-protected amino acid tert-butyl esters, essential building blocks in modern peptide synthesis and drug discovery. This document outlines the primary synthetic strategies, offers detailed experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison and implementation.
Introduction
The strategic protection of amino acid functional groups is a cornerstone of peptide chemistry. The tert-butyloxycarbonyl (Boc) group serves as a robust and readily cleavable protecting group for the α-amino group, while the tert-butyl ester provides protection for the C-terminus. This orthogonal protection scheme is highly valued as the Boc group is labile to moderate acids (e.g., trifluoroacetic acid), whereas the tert-butyl ester requires stronger acidic conditions for cleavage, allowing for selective deprotection during stepwise peptide synthesis.[1] This guide details the prevalent methods for achieving this dual protection, starting from the parent amino acid.
Synthetic Strategies
The synthesis of Boc-protected amino acid tert-butyl esters can be broadly categorized into two main approaches: a stepwise approach involving sequential protection of the amine and carboxylic acid functionalities, and a direct, one-pot approach.
-
Stepwise Synthesis: This is the most common and versatile route. It involves two distinct steps:
-
N-Boc Protection: The amino group of the amino acid is first protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[]
-
Tert-butyl Esterification: The carboxylic acid of the resulting N-Boc-amino acid is then esterified. Several methods exist for this transformation, including reaction with isobutylene under acidic catalysis or Steglich-type esterification with tert-butanol.[3][4]
-
-
Direct Synthesis: This approach aims to form the tert-butyl ester directly from the unprotected amino acid. While potentially more efficient, it can be substrate-dependent and may require specific and sometimes hazardous reagents. A notable method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.[5]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general chemical transformations and a typical experimental workflow for the stepwise synthesis of Boc-protected amino acid tert-butyl esters.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of representative Boc-protected amino acids and their subsequent conversion to tert-butyl esters.
Table 1: N-Boc Protection of Amino Acids
| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| L-Phenylalanine | Triethylamine | Water / tert-Butanol | >1 | 78-87 | [6] |
| L-Alanine | NaOH | Water / THF | 17 | 92-94 | [7] |
| Glycine | NaOH | Dioxane / Water | 16 | 96 | [6] |
| L-Alanine Benzyl Ester | Triethylamine | Water / Toluene | 2.5 | Not specified | [7] |
| Glycine Methyl Ester HCl | Triethylamine | Dichloromethane | Not specified | ~99 | [8] |
Table 2: Tert-butyl Esterification of N-Boc-Amino Acids
| N-Boc-Amino Acid | Esterification Method | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-Cbz-Methionine | Steglich Esterification | t-Butanol, DCC, DMAP | Dichloromethane | 14 | Not specified | [3] |
| N-Fmoc-Amino Acids | Dicarbonate Method | (Boc)₂O, DMAP | Not specified | Not specified | High | [9] |
| General Carboxylic Acids | One-pot from acid | t-Butanol, MgSO₄, H₂SO₄ (cat.) | Not specified | Not specified | Good | [10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
L-Phenylalanine (165.2 g, 1 mol)
-
Triethylamine (101.2 g, 1 mol)
-
Di-tert-butyl dicarbonate (223 g, 1 mol)
-
Water (750 mL)
-
tert-Butyl alcohol (750 mL)
-
Potassium hydrogen sulfate
-
Ethyl ether
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve triethylamine in water.
-
With stirring, add L-phenylalanine at room temperature, followed by tert-butyl alcohol to obtain a clear solution.
-
Add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form, and the temperature may rise to 30-35°C.
-
Continue stirring overnight at room temperature. The final pH of the clear solution should be between 7.5 and 8.5.
-
Extract the reaction mixture twice with 250 mL portions of pentane. The organic phase is then back-extracted three times with 100 mL of saturated aqueous sodium bicarbonate solution.
-
Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a solution of potassium hydrogen sulfate in water.
-
Extract the turbid mixture with four 400-mL portions of ethyl ether.
-
Combine the organic layers, wash twice with 200 mL of water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.
-
The resulting yellowish oil is treated with hexane and allowed to crystallize, yielding pure N-tert-butoxycarbonyl-L-phenylalanine.
Protocol 2: Synthesis of N-Boc-Glycine Methyl Ester
This protocol describes the Boc protection of glycine methyl ester hydrochloride.[8]
Materials:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.)
-
Triethylamine (TEA) (2.0-2.2 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Suspend glycine methyl ester hydrochloride in dichloromethane.
-
To the stirred suspension, add di-tert-butyl dicarbonate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine dropwise, maintaining the temperature at or below room temperature.
-
Allow the reaction to stir until completion (monitor by TLC).
-
Wash the organic layer with water until the aqueous layer is neutral, followed by a brine wash.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate under reduced pressure to obtain the product.
Protocol 3: Steglich Esterification for the Synthesis of tert-Butyl 2-(Benzyloxycarbonylamino)-4-(methylthio)butanoate
This protocol is adapted from a synthesis of a Cα-tetrasubstituted α-amino acid.[3]
Materials:
-
2-(Benzyloxycarbonylamino)-4-(methylthio)butanoic acid (N-Cbz-Methionine) (3.00 g, 10.6 mmol)
-
4-Dimethylaminopyridine (DMAP) (108 mg, 0.88 mmol)
-
tert-Butanol (1.21 mL, 12.7 mmol)
-
Dicyclohexylcarbodiimide (DCC) (2.84 g, 13.8 mmol)
-
Dry Dichloromethane (DCM) (50 mL)
Procedure:
-
Dissolve N-Cbz-Methionine in dry DCM under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add DMAP and tert-butanol to the solution.
-
With vigorous stirring, slowly add DCC in portions.
-
Stir the mixture at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Filter off the precipitated dicyclohexylurea and wash it twice with 25 mL of DCM.
-
The combined filtrate is then subjected to an appropriate aqueous work-up and purification, typically involving washing with dilute acid, base, and brine, followed by drying and concentration. Column chromatography may be necessary to obtain the pure product.
Conclusion
The synthesis of Boc-protected amino acid tert-butyl esters is a critical process in the preparation of building blocks for peptide synthesis. The choice of synthetic route—stepwise or direct—and the specific method for esterification depend on the amino acid , available reagents, and desired scale. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs. Careful execution of these procedures, with appropriate monitoring and purification, will yield high-quality protected amino acids ready for use in the assembly of complex peptide structures.
References
- 1. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of tert-Butyl ((tert-butoxycarbonyl)amino)acetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of tert-Butyl ((tert-butoxycarbonyl)amino)acetate, a key building block in peptide synthesis and drug development. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a logical workflow for its synthesis.
Introduction
This compound, also known as Boc-Gly-OtBu, is a derivative of the amino acid glycine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the carboxylic acid render the molecule significantly nonpolar. This structural modification greatly influences its solubility profile, making it more soluble in a range of organic solvents compared to its parent amino acid. This guide aims to provide a detailed technical resource on the solubility of this important compound.
Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes the available qualitative and quantitative information. The data is presented for standard laboratory conditions (approximately 20-25°C) unless otherwise specified.
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Esters | Ethyl Acetate | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble |
| Chloroform | Slightly Soluble[1] | |
| Aromatic Hydrocarbons | Toluene | Soluble |
Note: The term "Soluble" indicates that the compound is generally observed to dissolve in the solvent, though specific quantitative values are not consistently available. For the related compound, N-(tert-butoxycarbonyl)glycine (Boc-Glycine), a calculated solubility in Dichloromethane was noted as approximately 87.6 mg/mL, based on the observation that 1 mmole (175.18 mg) is clearly soluble in 2 mL of the solvent.[1]
Experimental Protocol: Determination of Solubility
The following protocol outlines a standard and reliable methodology for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium saturation method followed by gravimetric analysis.[1]
3.1. Materials
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker
-
Syringe with a suitable filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish
-
Analytical balance
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[1]
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.[1]
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a filter to remove any undissolved particles.
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporation dish. Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound. Alternatively, the solvent can be removed under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the solid residue is achieved.
-
Gravimetric Analysis: Accurately weigh the evaporation dish containing the dried residue of this compound.
3.3. Calculation and Reporting
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish with residue - Weight of empty dish) / Volume of supernatant withdrawn] x 100
The experiment should be performed in triplicate to ensure the reproducibility of the results, and the mean and standard deviation should be reported. The temperature at which the solubility was determined must also be specified.[1]
Visualization of a Related Workflow
The following diagram illustrates a typical synthetic pathway for this compound, a key logical workflow for researchers working with this compound.
Caption: Synthetic pathway for this compound.
References
A Comprehensive Technical Guide to Boc-Glycine Tert-Butyl Ester for Advanced Research and Development
This technical guide provides an in-depth overview of N-(tert-Butoxycarbonyl)-glycine tert-butyl ester (Boc-Gly-OtBu), a pivotal building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and applications, with a focus on its role in peptide chemistry.
Core Chemical and Physical Properties
Boc-glycine tert-butyl ester is a derivative of glycine, the simplest amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected as a tert-butyl (t-Bu) ester. This dual protection renders it a stable, versatile intermediate for various synthetic strategies.[1][2]
Table 1: Physicochemical Properties of Boc-Glycine Tert-Butyl Ester
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| CAS Number | 111652-20-1 | [2] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 66-68 °C | [3] |
| Boiling Point | 306.0 ± 25.0 °C (Predicted) | [3] |
| Density | 1.023 g/cm³ | [3] |
| Solubility | Water: 1.05 g/L at 20°C; Very soluble in Methanol | [3] |
| Storage Conditions | 0-8°C | [2] |
Synthesis of Boc-Glycine Tert-Butyl Ester
The synthesis of Boc-glycine tert-butyl ester is typically achieved through the reaction of tert-butyl glycinate hydrochloride with di-tert-butyl dicarbonate (Boc₂O), a common reagent for introducing the Boc protecting group.
Experimental Protocol: Synthesis of Boc-Glycine Tert-Butyl Ester [4]
-
Materials:
-
tert-Butyl glycinate hydrochloride
-
Toluene
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
n-Hexane
-
Water
-
-
Procedure:
-
Suspend tert-butyl glycinate hydrochloride (10.0 g, 59.7 mmol) in toluene (46.2 ml).
-
Heat the suspension to 60 °C.
-
Add triethylamine (6.51 g, 64.3 mmol) to the mixture and stir for 30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (10.0 g, 45.9 mmol) in toluene (11.6 ml) dropwise to the reaction mixture.
-
Continue stirring the reaction for 6 hours.
-
Upon completion, quench the reaction by adding 30 ml of water.
-
Separate the organic layer.
-
Remove the solvent from the organic layer via azeotropic distillation with n-hexane to yield tert-butyl N-Boc-glycinate. The reported yield is approximately 100% (10.6 g, 45.9 mmol).
-
Confirm the structure of the product using ¹H-NMR analysis.
-
Applications in Peptide Synthesis and Drug Development
Boc-glycine tert-butyl ester is a valuable intermediate in organic synthesis, particularly in the construction of peptides and other complex molecules for pharmaceutical and agrochemical applications.[1][2]
-
Peptide Synthesis: The dual-protected nature of this compound is crucial. The Boc group is an acid-labile protecting group for the amino terminus, preventing unwanted polymerization during peptide bond formation.[1] It is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1] The tert-butyl ester protects the carboxyl terminus and can enhance the solubility of the amino acid derivative in organic solvents commonly used in synthesis.[1]
-
Drug Development: As a versatile building block, it allows for the controlled and selective incorporation of a glycine unit into larger molecules. This is valuable in designing new drug candidates where modification of amino acid components can improve properties like bioavailability and stability.[2]
Experimental Workflow: Solution-Phase Dipeptide Synthesis
While the doubly protected nature of Boc-Gly-OtBu prevents its direct use in standard solid-phase peptide synthesis (SPPS) cycles, it is an excellent starting material for solution-phase synthesis. A typical workflow involves the selective deprotection of one of the protecting groups, followed by coupling with another amino acid derivative.
The following diagram illustrates the logical workflow for preparing a dipeptide, for example, Boc-Gly-Ala-OMe, starting from Boc-Gly-OtBu. This process involves the selective removal of the tert-butyl ester, activation of the resulting carboxylic acid, and subsequent coupling with an alanine methyl ester.
References
A Technical Guide to N-Boc-glycine tert-butyl ester (CAS 111652-20-1): Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and core applications of N-Boc-glycine tert-butyl ester (CAS 111652-20-1). This key building block is essential in the field of peptide synthesis and finds broad utility in drug development and other areas of organic chemistry. This document offers structured data on suppliers and physicochemical properties, detailed experimental workflows, and visual representations of synthetic pathways to support your research and development endeavors.
Introduction to N-Boc-glycine tert-butyl ester
N-Boc-glycine tert-butyl ester, with the CAS number 111652-20-1, is a derivative of the simplest amino acid, glycine.[1] It features two critical protecting groups: the tert-butoxycarbonyl (Boc) group on the amino terminus and a tert-butyl ester on the carboxyl terminus. This dual protection strategy is fundamental to its primary application in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The Boc group provides a stable yet readily cleavable shield for the amine functionality, preventing unwanted side reactions during peptide bond formation, while the tert-butyl ester protects the carboxylic acid group.[2][3]
Commercial Availability and Suppliers
N-Boc-glycine tert-butyl ester is readily available from a variety of chemical suppliers worldwide. Purity levels typically range from 98% to over 99.5%, catering to different research and manufacturing needs. The compound is generally supplied as a white to off-white crystalline solid.
Below is a summary of representative suppliers and their typical product specifications. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities |
| Suzhou Health Chemicals Co., Ltd. | ≥98.5% | 1 kg, 5 kg, 10 kg, 25 kg |
| Amitychem | Industrial Grade (≥98%), Pharmacy Grade (≥99%, ≥99.5%) | Inquire with supplier |
| ChemicalBook | ≥98% | Inquire with supplier |
| ECHO CHEMICAL CO., LTD. | Not specified | 25 g |
| GL Biochem | Not specified | 25 g, 100 g |
| MedChemExpress | ≥98% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |
| Thermo Fisher Scientific | Not specified | Inquire with supplier |
Physicochemical and Technical Data
A summary of the key physicochemical properties of N-Boc-glycine tert-butyl ester is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 111652-20-1 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Melting Point | 66-68 °C |
| Solubility | Soluble in many organic solvents |
| Storage Conditions | Store at -20°C for long-term stability |
Core Application: Peptide Synthesis
The primary application of N-Boc-glycine tert-butyl ester is as a protected amino acid building block in peptide synthesis. The Boc protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl strategy in peptide synthesis.
General Workflow for Boc-Protected Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for the incorporation of a Boc-protected amino acid, such as N-Boc-glycine tert-butyl ester, into a growing peptide chain on a solid support.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
While N-Boc-glycine tert-butyl ester is primarily used in SPPS, this section provides a representative protocol for a solution-phase dipeptide synthesis, illustrating the fundamental coupling and deprotection steps. This protocol describes the synthesis of a protected dipeptide, Boc-Gly-Gly-OBn, by coupling N-Boc-glycine with Benzyl Glycinate.
Materials:
-
N-Boc-glycine (can be prepared from N-Boc-glycine tert-butyl ester via selective deprotection of the tert-butyl ester)
-
Benzyl glycinate tosylate salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of N-Boc-glycine: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve benzyl glycinate tosylate salt (1.0 eq) in anhydrous DCM and add DIEA (1.1 eq) to neutralize the salt. Add this solution to the activated N-Boc-glycine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the protected dipeptide, Boc-Gly-Gly-OBn.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step to elongate the peptide chain.
Materials:
-
Boc-protected peptide (e.g., Boc-Gly-Gly-OBn)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected peptide (as a TFA salt) can be used in the next coupling step after neutralization.
The following diagram illustrates the logical workflow for the synthesis and deprotection of a dipeptide in solution phase.
Safety and Handling
N-Boc-glycine tert-butyl ester should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-glycine tert-butyl ester (CAS 111652-20-1) is a commercially accessible and highly valuable reagent for researchers, scientists, and drug development professionals. Its dual-protected structure makes it an ideal building block for the controlled synthesis of peptides. This guide provides a foundational understanding of its commercial landscape, key properties, and practical application in peptide synthesis, serving as a valuable resource for its effective utilization in the laboratory.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl ((tert-butoxycarbonyl)amino)acetate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide chains with high efficiency and purity. The strategic use of protecting groups is fundamental to the success of SPPS. tert-Butyl ((tert-butoxycarbonyl)amino)acetate, also known as Boc-Gly-OtBu, is a derivative of the simplest amino acid, glycine, where both the N-terminus and the C-terminus are protected. The tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) ester on the carboxyl group are both acid-labile, offering specific applications in peptide synthesis.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in SPPS, highlighting its role as a versatile building block. While its primary application is often in solution-phase synthesis, its unique protecting group combination can be strategically employed in specific solid-phase methodologies.
Core Principles and Applications
The dual protection of glycine in the form of Boc-Gly-OtBu offers several advantages in peptide synthesis:
-
Controlled Reactivity: The Boc and tert-butyl ester groups prevent unwanted side reactions at the N-terminus and C-terminus, respectively, during peptide bond formation.[1]
-
Enhanced Solubility: The presence of the tert-butyl groups can improve the solubility of the amino acid derivative in organic solvents commonly used in SPPS, which facilitates more efficient coupling reactions.[1]
-
Versatile Building Block: As a protected form of glycine, it serves as a fundamental component for the synthesis of a wide range of peptides.[1]
In the context of SPPS, Boc-Gly-OtBu is not typically used in a standard iterative cycle for chain elongation due to the C-terminal protection. However, it finds application in specific scenarios such as:
-
Introduction of a C-terminal Glycine with tert-Butyl Protection: For the synthesis of peptide fragments that require a protected C-terminus for subsequent fragment condensation.
-
Specialized Coupling Strategies: In methodologies where a fully protected amino acid is advantageous for specific coupling conditions or to avoid particular side reactions.
Experimental Protocols
The following protocols are based on the Boc-SPPS strategy. The choice of resin and coupling reagents may be adapted based on the specific requirements of the target peptide.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Major Supplier | Peptide Synthesis Grade |
| Merrifield Resin | Major Supplier | 1% DVB, 100-200 mesh |
| Dichloromethane (DCM) | Major Supplier | Anhydrous, ACS Grade |
| N,N-Dimethylformamide (DMF) | Major Supplier | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent Grade |
| Diisopropylethylamine (DIEA) | Major Supplier | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier | Reagent Grade |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | Anhydrous |
| Piperidine | Major Supplier | Reagent Grade |
| Ninhydrin Test Kit | Major Supplier | N/A |
Protocol 1: Loading of the First Amino Acid (if not pre-loaded resin)
This protocol is for attaching the first amino acid to the resin, which is a prerequisite for using Boc-Gly-OtBu in subsequent steps.
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve Boc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and stir for 10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional): To block any unreacted sites, treat the resin with a solution of acetic anhydride and DIEA in DCM.
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of this compound
This protocol describes the coupling of Boc-Gly-OtBu to a deprotected N-terminus of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[2]
-
Washing: Wash the resin with DCM (3x) to remove excess TFA.
-
Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 10 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[2]
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum for the next step or for storage.
Protocol 3: Final Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the acid-labile side-chain protecting groups, including the tert-butyl ester from the incorporated glycine.
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel suitable for strong acids.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The efficiency of coupling and the purity of the final peptide are critical metrics in SPPS. The following table provides representative data from typical coupling reactions involving sterically non-hindered amino acids like glycine derivatives.
| Parameter | Value Range | Notes |
| Coupling Efficiency | >99% | As determined by the Kaiser test. Glycine derivatives are generally not sterically hindered. |
| Reaction Time | 1-2 hours | Standard for most coupling reagents with non-hindered amino acids. |
| Crude Peptide Purity | 70-95% | Dependent on the length and sequence of the peptide. Purification is typically required. |
| Final Yield | 10-50% | After purification, dependent on peptide length, sequence complexity, and handling losses. |
Visualizing the Workflow and Chemical Logic
Experimental Workflow for SPPS using Boc-Gly-OtBu
Caption: General workflow for SPPS incorporating a specially protected amino acid.
Orthogonal Protection Strategy in SPPS
Caption: Orthogonal protection and deprotection logic in SPPS.
Chemical Structure and Deprotection of Boc-Gly-OtBu
Caption: Acid-labile nature of the protecting groups on Boc-Gly-OtBu.
Troubleshooting and Side Reactions
-
Incomplete Coupling: If the Kaiser test is positive after the coupling step, a second coupling may be necessary. Ensure reagents are fresh and anhydrous.
-
Premature Deprotection: The acid-lability of the tert-butyl ester means it can be sensitive to the repeated TFA treatments in a Boc-SPPS strategy if not handled carefully.
-
Side Reactions during Cleavage: The tert-butyl carbocation formed during deprotection can lead to alkylation of sensitive residues like Tryptophan or Methionine. The use of scavengers in the cleavage cocktail is crucial to prevent this.[3]
Conclusion
This compound is a valuable reagent in peptide synthesis. While not a standard component for iterative chain elongation in SPPS due to its C-terminal protecting group, its unique characteristics allow for strategic applications in the synthesis of complex peptides and peptide fragments. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. A thorough understanding of the principles of SPPS and careful execution of the experimental procedures are paramount to achieving high-quality synthetic peptides.
References
Application Notes and Protocols for the Deprotection of Boc-Gly-OtBu in Peptide Synthesis using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. The tert-butyloxycarbonyl (Boc) group for the amine terminus and the tert-butyl (OtBu) ester for the carboxyl terminus are widely employed due to their stability under various conditions and their facile, concomitant removal under acidic conditions. This application note provides a detailed overview and protocols for the deprotection of N-Boc-glycine-tert-butyl ester (Boc-Gly-OtBu) using trifluoroacetic acid (TFA), a standard procedure in solution-phase peptide synthesis.
Mechanism of Deprotection
The deprotection of Boc-Gly-OtBu with TFA proceeds through an acid-catalyzed cleavage of both the Boc and OtBu protecting groups. The mechanism for both cleavages is analogous, involving the formation of a stable tert-butyl cation.
Boc Group Removal:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Carbocation Formation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine of glycine.
-
Protonation of Amine: The newly formed amine is protonated by the excess TFA to yield the corresponding trifluoroacetate salt.
tert-Butyl Ester (OtBu) Group Removal:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.
-
Carbocation Formation: The protonated ester cleaves to form the stable tert-butyl cation and the carboxylic acid.
The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly alkylation of nucleophilic residues if present in a larger peptide chain. To prevent this, scavengers are often added to the reaction mixture.
Side Reactions and Mitigation
The primary side reaction during the TFA-mediated deprotection is the alkylation of sensitive amino acid residues by the liberated tert-butyl cation. While glycine itself does not have a susceptible side chain, in the context of a larger peptide, residues such as tryptophan, methionine, and tyrosine can be alkylated.
Common Scavengers: To trap the tert-butyl cation and prevent side reactions, various scavengers can be added to the TFA "cleavage cocktail." The choice of scavenger depends on the peptide sequence. For general purposes and in the absence of highly sensitive residues, scavengers may not be strictly necessary for the deprotection of Boc-Gly-OtBu itself. However, it is good practice to be aware of them for broader applications.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Tryptophan, Tyrosine | 2.5% - 5% (v/v) |
| Water | General scavenger | 2.5% - 5% (v/v) |
| Thioanisole | Methionine, Tryptophan | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Tryptophan | 2.5% (v/v) |
Quantitative Data on Deprotection Conditions
While specific quantitative data for the solution-phase deprotection of Boc-Gly-OtBu is not extensively published in comparative tables, the following data for analogous Boc deprotections in solution and on solid phase provide a strong indication of expected outcomes. The deprotection of Boc-Gly-OtBu is generally considered to be efficient.
Table 1: Effect of TFA Concentration on Boc Deprotection of Peptides (Solid Phase) [1]
| TFA Concentration in DCM | Reaction Time | Purity of Peptide Product |
| 55% | 30 min | ~9% higher on average |
| 100% | 5 min | Lower purity on average |
Note: This data is from solid-phase peptide synthesis but illustrates the general principle that milder conditions for a longer duration can lead to higher purity.
Table 2: General Conditions for Solution-Phase Boc Deprotection [2][3]
| TFA Concentration in DCM | Reaction Time | Temperature | Expected Yield |
| 20-25% | 1 - 2 hours | Room Temperature | Good to Excellent |
| 40-50% | 30 min - 1 hour | 0 °C to Room Temperature | High to Quantitative |
| 100% | 15 - 30 min | 0 °C to Room Temperature | High to Quantitative |
Note: Reaction times and yields are substrate-dependent. Monitoring the reaction by TLC or LC-MS is crucial for determining completion.
Experimental Protocols
Solution-Phase Deprotection of Boc-Gly-OtBu to Glycine TFA Salt
This protocol describes the deprotection of Boc-Gly-OtBu to yield glycine as its trifluoroacetate salt.
Materials:
-
Boc-Gly-OtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Gly-OtBu (1 equivalent) in anhydrous DCM (e.g., 0.1-0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents, or as a 25-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Add cold diethyl ether to the concentrated residue to precipitate the glycine TFA salt.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Work-up for Isolation of Free Glycine (Zwitterion)
Additional Materials:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a weak base like Amberlyst A21 resin.
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate) - Note: Glycine has low solubility in most organic solvents.
-
Lyophilizer (optional)
Procedure (following step 6 of the previous protocol):
-
After removing the volatiles, dissolve the residue in a minimal amount of water.
-
Carefully neutralize the solution by adding saturated aqueous NaHCO₃ solution dropwise until the pH is approximately 7. Be cautious of CO₂ evolution. Alternatively, stir the aqueous solution with a basic resin until neutral pH is achieved, then filter.
-
Wash the aqueous solution with an organic solvent like ethyl acetate or DCM to remove any organic-soluble impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude glycine.
-
The crude glycine can be purified by recrystallization from water/ethanol or water/isopropanol.
-
For a highly pure product, the aqueous solution can be lyophilized to yield glycine as a fluffy white solid.
Diagrams
Caption: Experimental workflow for the TFA-mediated deprotection of Boc-Gly-OtBu.
Caption: Logical relationship of inputs and outputs in the deprotection reaction.
References
The Versatility of N-(tert-Butoxycarbonyl)glycine tert-butyl ester in Modern Drug Discovery: Applications and Protocols
Introduction: N-(tert-Butoxycarbonyl)glycine tert-butyl ester, commonly referred to as Boc-Gly-OtBu, is a strategically protected derivative of glycine, the simplest amino acid. Its unique structure, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the amine terminus and a similarly acid-labile tert-butyl (OtBu) ester on the carboxyl terminus, makes it an exceptionally versatile and valuable building block in medicinal chemistry and drug discovery.[1][2] This dual-protection scheme allows for controlled, stepwise chemical manipulations, preventing unwanted side reactions and enabling the precise incorporation of a glycine motif into complex molecules.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data regarding the use of Boc-Gly-OtBu in peptide synthesis, as a flexible linker in targeted therapies, and in the construction of peptidomimetics.
Application Notes
Foundational Building Block in Peptide Synthesis
The primary application of Boc-Gly-OtBu lies in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[1] Glycine is a common residue in therapeutic peptides and their analogs, such as GLP-1 receptor agonists used in treating diabetes.[3] The fully protected nature of Boc-Gly-OtBu is advantageous for several reasons:
-
Controlled Reactivity: Both protecting groups prevent the glycine unit from self-polymerizing or reacting out of sequence during peptide chain elongation.[1][2]
-
Orthogonal Potential: While both groups are acid-labile, their removal conditions can be modulated. The N-terminal Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to allow for chain extension, while the OtBu group requires stronger acid conditions, typically used in the final cleavage step from the resin.[1]
-
Enhanced Solubility: The tert-butyl ester group can improve the solubility of the amino acid derivative in the organic solvents commonly used in SPPS, facilitating more efficient and complete coupling reactions.[1][2]
The general workflow for incorporating a glycine residue using a Boc-protected amino acid in SPPS is a cyclical process involving deprotection, neutralization, and coupling.
Flexible Linker in Targeted Protein Degradation (PROTACs)
A rapidly expanding application of glycine derivatives is in the design of linkers for heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy.[4]
Glycine units, often installed using precursors like Boc-Gly-OtBu, are frequently incorporated into PROTAC linkers to impart flexibility. This flexibility allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). The synthesis involves a stepwise approach where the protected glycine unit is sequentially coupled to the two ligands.
Scaffold for Peptidomimetic Development
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[5] N-(tert-Butoxycarbonyl)glycine tert-butyl ester can serve as a versatile starting point or scaffold in the synthesis of these mimetics. By selectively deprotecting either the N-terminus or C-terminus, chemists can append non-natural chemical moieties to the glycine core, creating novel structures that can interact with biological targets.[6]
Quantitative Data
The efficiency of reactions involving N-(tert-Butoxycarbonyl)glycine tert-butyl ester and related compounds is critical for successful drug development campaigns. The following tables summarize representative quantitative data for key steps and final biological activity.
Table 1: Representative Yields and Purity in Synthesis
| Step / Process | Reagents / Conditions | Typical Yield (%) | Typical Crude Purity (%) | Reference(s) |
|---|---|---|---|---|
| Boc Deprotection | 55% TFA in DCM, 30 min | Quantitative | >90% (Higher than 100% TFA) | [7] |
| Boc Deprotection | 100% TFA, 5 min | Quantitative | ~81% (Lower than 55% TFA/DCM) | [7] |
| SPPS Coupling Cycle | Boc-AA, HBTU/HOBt, DIPEA | >99% (per cycle) | N/A (cycle efficiency) | [8] |
| Final Peptide Purity | Post-HF Cleavage (Boc-SPPS) | N/A | 38% - 72% (Sequence dependent) | [9] |
| Enzalutamide Intermediate | Ullmann ligation & esterification | 51% (over 3 steps) | >99% (after purification) |[10] |
Table 2: Biological Activity of Compounds Incorporating a Glycine Linker
| Compound Class | Target | Specific Compound | Linker Type | Biological Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|---|
| PROTAC | EML4-ALK | Gly-BA | Linker-free (direct glycine conjugate) | IC50 (Cell Viability) | 69 nM | [2] |
| PROTAC | EML4-ALK | Gly-BA | Linker-free (direct glycine conjugate) | DC50 (Protein Degradation) | >100 nM | [2] |
| PROTAC | BCR-ABL | Gly-DA | Linker-free (direct glycine conjugate) | DC50 (Protein Degradation) | ~20 nM | [2] |
| GPCR Agonist | GPR139 | Glycine Benzamide Analog | Glycine | EC50 (Receptor Activation) | 33 nM |[3] |
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to a peptide chain anchored to a resin (e.g., MBHA resin for a C-terminal amide).
1. Materials & Reagents:
-
Peptide-resin (from previous cycle)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Coupling agent (e.g., HBTU/HOBt)
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[11] Drain the solvent.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 5-10% DIPEA in DMF or DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the protonated N-terminus.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (3 eq.) by dissolving it with a coupling agent like HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow/colorless beads) indicates complete coupling.[8]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Synthesis of a PROTAC Linker Intermediate
This protocol describes the first amide coupling step to attach a protected glycine linker to an E3 ligase ligand.
1. Materials & Reagents:
-
E3 Ligase Ligand with a free amine (e.g., Pomalidomide derivative) (1.0 eq.)
-
Boc-Gly-OH (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
2. Procedure:
-
Dissolution: In a dry, inert-atmosphere flask, dissolve the E3 Ligase Ligand and Boc-Gly-OH in anhydrous DMF.
-
Activation: Add HATU to the solution and stir.
-
Coupling: Add DIPEA dropwise to the stirring solution. The reaction is typically cloudy at first and may become clear as it proceeds.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product (Ligand-Linker-Boc intermediate) by flash column chromatography on silica gel. The purified intermediate can then be carried forward to the Boc deprotection and second coupling step.
References
- 1. nbinno.com [nbinno.com]
- 2. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
Application Notes and Protocols for the Incorporation of Boc-Glycine Tert-Butyl Ester into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the incorporation of Boc-glycine tert-butyl ester into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS). This document includes detailed experimental protocols, a summary of quantitative data, and visual workflows to ensure successful synthesis and purification of glycine-containing peptides.
Introduction
Boc-glycine tert-butyl ester is a doubly protected glycine derivative widely used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino terminus, while the tert-butyl (tBu) ester safeguards the carboxyl terminus. This dual protection is advantageous for specific synthetic strategies, although for standard stepwise SPPS, Nα-Boc-glycine is the more common building block. The incorporation of glycine is often crucial for introducing conformational flexibility into a peptide backbone. Glycine also plays significant roles in various biological processes, including neurotransmission and cytoprotection.[1][2][3][4][5]
This guide will focus on the standard Boc-SPPS workflow where the peptide is assembled on a solid support, followed by cleavage and deprotection.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin.[6][7] The synthesis cycle consists of three main steps:
-
Deprotection: The acid-labile Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a base, usually diisopropylethylamine (DIEA), to liberate the free amine.[7]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide.[6]
This cycle is repeated for each amino acid in the sequence. The side-chain protecting groups, often benzyl-based, and the peptide-resin linkage are designed to be stable to the mild acid used for Boc deprotection but are cleaved by a strong acid, such as anhydrous hydrogen fluoride (HF), in the final step.[8][9]
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol details the manual steps for incorporating an Nα-Boc-glycine residue into a peptide chain on a solid support (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
Materials:
-
Nα-Boc-glycine
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)
-
Reaction vessel with a sintered glass frit
-
Shaker or manual agitation setup
Workflow Diagram:
Caption: Boc-SPPS cycle for the addition of one amino acid.
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
-
Coupling of Boc-Glycine:
-
In a separate vial, dissolve 2-4 equivalents of Boc-glycine and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[6]
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), extend the coupling time or perform a recoupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection step of the next amino acid in the sequence.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The "low-high" HF method is presented as a robust procedure to minimize side reactions.[9]
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel.[9][11] Alternatives such as trifluoromethanesulfonic acid (TFMSA) exist but are also highly corrosive.[11]
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., p-cresol, dimethyl sulfide (DMS))
-
Anhydrous hydrogen fluoride (HF)
-
Cold diethyl ether
-
HF cleavage apparatus
Workflow Diagram:
References
- 1. youtube.com [youtube.com]
- 2. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate as a building block for unnatural amino acids
An overview of the application of tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate as a versatile building block for the synthesis of unnatural amino acids, targeting researchers and professionals in drug development.
Application Notes
Introduction tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate, commonly referred to as Boc-Gly-OtBu, is a diprotected form of glycine, the simplest amino acid.[1] The amino group is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection makes it an exceptionally stable and versatile reagent in peptide synthesis and, most notably, as a precursor for a wide range of unnatural α-amino acids.[1] Unnatural amino acids are critical components in modern medicinal chemistry, offering the ability to enhance peptide stability, modulate biological activity, and create novel therapeutic agents.[2][3]
Key Properties and Advantages The strategic protection of Boc-Gly-OtBu offers several distinct advantages in chemical synthesis:
-
Controlled Reactivity : The protected amino and carboxyl groups prevent unwanted side reactions, such as self-polymerization, allowing for precise chemical modifications.[1]
-
Enolate Formation : The α-carbon of the glycine backbone can be deprotonated with a strong base to form a nucleophilic glycine enolate equivalent, which can then be reacted with various electrophiles.[4][5]
-
Asymmetric Synthesis : Chiral auxiliaries or phase-transfer catalysts can be employed during the alkylation of the enolate to achieve high enantioselectivity, which is crucial for producing biologically active molecules.[5]
-
Facile Deprotection : Both the Boc and OtBu groups are acid-labile and can be removed simultaneously under mild acidic conditions, typically with trifluoroacetic acid (TFA), simplifying the final steps of a synthesis.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol [6] |
| Appearance | White crystalline powder[1] |
| Canonical SMILES | CCCCOC(=O)NCC(=O)OC(C)(C)C[6] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF)[1] |
Core Application: Asymmetric Synthesis of Unnatural α-Amino Acids
The most prominent application of Boc-Gly-OtBu is in the enantioselective synthesis of α-substituted amino acids. The general strategy involves the alkylation of a chiral glycine enolate equivalent derived from a Schiff base of Boc-Gly-OtBu.
Caption: General pathway for unnatural amino acid synthesis.
This approach allows for the introduction of a wide variety of side chains (R-groups) onto the glycine scaffold, leading to a diverse library of novel amino acids.
Experimental Protocols
Protocol 1: Enantioselective Alkylation via Phase-Transfer Catalysis
This protocol details a common method for synthesizing chiral unnatural amino acids using a benzophenone-derived Schiff base of Boc-Gly-OtBu and a chiral phase-transfer catalyst.
Materials:
-
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OtBu)
-
Benzophenone imine
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Alkyl halide (R-X, e.g., benzyl bromide)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-Gly-OtBu (1.0 equiv) and benzophenone imine (1.1 equiv) in anhydrous toluene.
-
Stir the mixture at room temperature for 4-6 hours until the formation of the glycine imine is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used directly in the next step.
-
-
Asymmetric Alkylation:
-
Dissolve the crude Schiff base (1.0 equiv) and the chiral phase-transfer catalyst (0.02 equiv) in a 1:1 mixture of toluene and THF.
-
Add the alkyl halide (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add the 50% aqueous KOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase. Purify the residue by silica gel column chromatography to obtain the protected, alkylated product.
-
-
Deprotection:
-
Dissolve the purified product in DCM (approx. 0.1 M concentration).
-
Add TFA (10 equiv) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitor by TLC).
-
Concentrate the solution under reduced pressure to remove excess TFA and solvent.
-
Triturate the residue with cold diethyl ether to precipitate the final unnatural amino acid as its TFA salt. Filter and dry under vacuum.
-
Caption: Step-by-step experimental workflow diagram.
Quantitative Data The following table provides representative data for the asymmetric alkylation of the benzophenone imine of Boc-Gly-OtBu with various electrophiles.
| Electrophile (R-X) | Unnatural Amino Acid Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Benzyl bromide | Phenylalanine | 85-95 | >95 |
| Allyl bromide | Allylglycine | 80-90 | >92 |
| Propargyl bromide | Propargylglycine | 82-93 | >96 |
| Ethyl iodide | α-Aminobutyric acid | 75-85 | >90 |
Note: Yields and enantioselectivities are highly dependent on the specific catalyst, substrate, and reaction conditions used.
Role in Drug Development
The synthesis of novel amino acids using Boc-Gly-OtBu is a cornerstone of modern drug discovery. Incorporating these building blocks into peptides or small molecules can profoundly alter their pharmacological properties.
-
Enhanced Potency : Novel side chains can create new interactions with biological targets.
-
Improved Metabolic Stability : Non-natural side chains or α,α-disubstitution can block protease degradation, increasing the drug's half-life.[5]
-
Conformational Control : Constraining the peptide backbone with unique amino acids can lock it into a bioactive conformation, improving affinity and selectivity.
-
Increased Bioavailability : Modifying polarity and other physicochemical properties can enhance absorption and distribution in the body.
Caption: Role of the building block in the drug discovery pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyl 2-(butoxycarbonylamino)acetate | C11H21NO4 | CID 154390886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Protocol for the Synthesis of Dipeptides using Boc-Glycine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
In the realm of peptide synthesis, the use of protected amino acids is fundamental to achieving the desired sequence with high fidelity. N-α-tert-Butyloxycarbonyl-glycine (Boc-Glycine) is a cornerstone building block in this field. The tert-Butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the α-amino functionality of glycine, preventing unwanted side reactions and self-polymerization during peptide bond formation.[1] This allows for a stepwise and controlled elongation of the peptide chain.
This document outlines a detailed protocol for the solution-phase synthesis of a dipeptide, using Boc-Glycine as a key reactant. The protocol is divided into three main stages:
-
Saponification of the tert-butyl ester: The starting material, Boc-Gly-OtBu, has both its amino and carboxyl termini protected. For solution-phase synthesis where the carboxyl group of glycine needs to be activated for coupling, the tert-butyl ester (OtBu) must first be selectively removed to yield Boc-Gly-OH.
-
Peptide Coupling: The resulting Boc-Gly-OH is then coupled with another C-terminally protected amino acid (in this example, Alanine methyl ester, H-Ala-OMe) to form the dipeptide backbone. This reaction is mediated by common coupling reagents.
-
Deprotection: The final step involves the removal of the N-terminal Boc group and the C-terminal methyl ester to yield the unprotected dipeptide (Gly-Ala).
This application note provides a comprehensive guide for researchers, offering a reliable method for dipeptide synthesis with quantitative data and a clear experimental workflow.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data for each step of the dipeptide synthesis protocol.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1. Saponification | Boc-Gly-OtBu | Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | 2-4 | Room Temp. | >95 |
| 2. Peptide Coupling | Boc-Gly-OH | H-Ala-OMe·HCl | EDC·HCl, HOBt, DIPEA, DCM | 12-24 | 0 to Room Temp. | 80-95 |
| 3. Deprotection (Boc) | Boc-Gly-Ala-OMe | 4 M HCl in Dioxane | Dioxane | 0.5-1 | Room Temp. | >90 |
| 4. Deprotection (Ester) | H-Gly-Ala-OMe·HCl | Lithium Hydroxide (LiOH) | Methanol/Water | 1-2 | Room Temp. | >90 |
Experimental Protocols
Protocol 1: Saponification of Boc-Gly-OtBu to Boc-Gly-OH
This protocol describes the selective removal of the tert-butyl ester protecting group to yield the free carboxylic acid required for the subsequent coupling step.
Materials:
-
Boc-Gly-OtBu
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve Boc-Gly-OtBu (1.0 eq.) in a 3:1 mixture of THF and deionized water in a round-bottom flask.
-
Reaction: Add LiOH (1.5 eq.) to the solution and stir vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. d. Extract the product with EtOAc (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Boc-Gly-OH as a white solid.
Protocol 2: Peptide Coupling of Boc-Gly-OH with H-Ala-OMe
This protocol details the formation of the peptide bond between Boc-Gly-OH and Alanine methyl ester hydrochloride using EDC/HOBt as coupling agents.
Materials:
-
Boc-Gly-OH (from Protocol 1)
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aqueous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Activation: a. Dissolve Boc-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq.) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve H-Ala-OMe·HCl (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling: Add the neutralized H-Ala-OMe solution to the activated Boc-Gly-OH solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, Boc-Gly-Ala-OMe, can be purified by silica gel column chromatography.
Protocol 3: Deprotection of Boc-Gly-Ala-OMe
This protocol describes the final two-step deprotection to yield the dipeptide, Gly-Ala.
Materials:
-
Boc-Gly-Ala-OMe (from Protocol 2)
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
-
Lithium Hydroxide (LiOH)
-
Methanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
Step A: Boc Deprotection
-
Dissolution: Dissolve the Boc-Gly-Ala-OMe (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4 M HCl in dioxane (5-10 eq.) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes.[3]
-
Work-up: a. Remove the solvent under reduced pressure. b. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide (H-Gly-Ala-OMe·HCl). c. Collect the precipitate by filtration and wash with cold ether. d. Dry the product under vacuum.
Step B: Saponification of the Methyl Ester
-
Dissolution: Dissolve the H-Gly-Ala-OMe·HCl (1.0 eq.) from the previous step in a mixture of methanol and water.
-
Reaction: Add LiOH (1.5 eq.) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: a. Concentrate the reaction mixture to remove the methanol. b. Neutralize the aqueous solution with 1 M HCl to a pH of 7.
-
Isolation: The final product, Gly-Ala, can be isolated by lyophilization or crystallization.
Mandatory Visualization
Caption: Workflow for the solution-phase synthesis of a dipeptide.
References
Application Note: Advanced Boc Protection Strategy in the Synthesis of Complex Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, is the cornerstone of modern peptide chemistry.[1][] It simplifies synthesis by anchoring the peptide to an insoluble resin, allowing for easy removal of excess reagents and byproducts through filtration and washing.[1] Within SPPS, two strategies have dominated: the fluorenylmethoxycarbonyl (Fmoc)/t-butyl (tBu) and the tert-butoxycarbonyl (Boc)/benzyl (Bzl) approaches.[][4][5] While Fmoc/tBu is often favored for its mild deprotection conditions, the classic Boc/Bzl strategy remains a powerful and indispensable tool, particularly for the synthesis of "difficult" or complex peptides.[1][4]
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based groups for side-chain protection.[6][7] This system relies on "graduated acid lability," where the Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[1][6] This application note provides a detailed overview of the Boc strategy, its advantages for complex sequences, and comprehensive protocols for its successful implementation.
Core Principles and Advantages for Complex Peptides
The primary advantage of the Boc strategy in synthesizing complex peptides—such as long, hydrophobic, or aggregation-prone sequences—stems from the conditions of its Nα-deprotection step.[4][8]
-
Reduced Aggregation: After the Boc group is removed with TFA, the newly exposed N-terminal amine is protonated as an ammonium salt.[8] This positive charge disrupts the intermolecular hydrogen bonding that leads to the formation of secondary structures (e.g., β-sheets) on the resin. This improved solvation of the peptide chains prevents aggregation, a common cause of failed syntheses, especially in long or hydrophobic sequences.[8][9][10]
-
Robust Chemistry: The Boc/Bzl strategy is well-established and robust, with decades of troubleshooting and optimization behind it. It is particularly effective for synthesizing peptides that are sensitive to the basic conditions (piperidine) used in Fmoc chemistry.
-
In Situ Neutralization: Boc chemistry allows for in situ neutralization protocols, where the protonated N-terminus is neutralized just before or during the coupling step. This technique can significantly improve coupling efficiency for difficult sequences and suppress side reactions like diketopiperazine formation at the dipeptide stage.[8][11]
Workflow of Boc-Based Solid-Phase Peptide Synthesis
The synthesis process is cyclical, with each cycle adding one amino acid to the growing peptide chain. The core steps are deprotection, neutralization, and coupling, followed by washing to purify the resin-bound peptide for the next cycle.
Caption: General workflow for a single cycle in Boc-SPPS.
Data Presentation: Comparative Analysis and Reagents
Table 1: Comparison of Boc/Bzl and Fmoc/tBu Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[4][12] | Mild Base (e.g., 20% Piperidine in DMF)[4][13] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[4][8] | Strong Acid (e.g., TFA)[4] |
| Orthogonality | Partial (Graduated Acid Lability)[4][7] | Fully Orthogonal[4][12] |
| Aggregation Issues | Less frequent due to N-terminal protonation[8] | More frequent, especially for hydrophobic peptides[8] |
| Key Advantage | Robust for long, difficult, or hydrophobic sequences.[4] | Milder conditions, easier automation, orthogonal.[][4] |
| Key Disadvantage | Requires strong, hazardous acid (HF) for cleavage.[13] | Base-labile modifications are incompatible. |
Table 2: Common Coupling Reagents for Difficult Sequences in Boc-SPPS
| Reagent | Class | Efficacy & Notes |
| DCC/HOBt | Carbodiimide | The classic, cost-effective choice. DCC forms an insoluble urea byproduct (DCU).[][14][15] Best for less hindered residues. |
| DIC/HOBt | Carbodiimide | Similar to DCC, but the diisopropylurea byproduct is more soluble, making it suitable for automated synthesis.[8][16] |
| HBTU/DIPEA | Aminium Salt | Highly efficient and fast. Excellent for overcoming steric hindrance and reducing racemization.[][17][18] |
| HATU/DIPEA | Aminium Salt | One of the most potent coupling reagents, especially effective for very hindered couplings like N-methylated amino acids.[16][17] |
Table 3: Scavengers for Deprotection and Cleavage
The acid-labile nature of Boc-SPPS generates reactive carbocations (e.g., tert-butyl, benzyl) that can cause unwanted side reactions. Scavengers are nucleophilic compounds added to the deprotection and cleavage cocktails to trap these cations.[19][20]
| Scavenger | Target Residue(s) Protected | Mechanism of Action |
| Anisole | Tyrosine (Tyr), Tryptophan (Trp) | Traps benzyl and other cations via electrophilic aromatic substitution.[21] |
| Thioanisole | Tryptophan (Trp), Methionine (Met) | A soft nucleophile that effectively scavenges cations and can help cleave certain protecting groups.[19][21] |
| 1,2-Ethanedithiol (EDT) | Cysteine (Cys), Tryptophan (Trp) | Reduces methionine sulfoxide and prevents re-attachment of the trityl group to Cys and Trp.[21][22] |
| Triisopropylsilane (TIS) | Tryptophan (Trp) | Acts as a hydride donor to reduce carbocations.[21][23] |
Key Challenges and Mitigation Strategies
Side Reactions during Boc Deprotection
The repetitive use of TFA generates a reactive tert-butyl cation, which can alkylate nucleophilic amino acid side chains.[19][20]
Caption: Formation of t-butyl cation and its subsequent side reaction.
-
t-Butylation: Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation.[19] Solution: Always include scavengers like TIS or EDT in the TFA deprotection solution when these residues are present.[19][24]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to cyclization, where the side-chain carboxyl group attacks the backbone amide.[19][24] This can lead to racemization and the formation of β-peptides. Solution: Use of the β-cyclohexyl ester (OcHx) for Asp side-chain protection can significantly reduce this side reaction compared to the standard benzyl ester.[11]
Aggregation during Synthesis
Even with the inherent advantages of Boc-SPPS, very hydrophobic or long peptides can still aggregate.[9]
-
Signs of Aggregation: Poor resin swelling, slow or incomplete coupling (positive Kaiser test), and physical clumping of the resin.[10][25]
-
Solutions:
-
Chaotropic Salts: Add salts like LiCl or KSCN to the coupling reaction to disrupt hydrogen bonds.[9][26][27]
-
Solvent Choice: Switch from DMF to stronger solvating solvents like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (DCM/DMF/NMP).[11][26]
-
Sonication: Apply brief sonication during coupling to physically break up aggregates.[10]
-
Decision-Making: When to Choose the Boc Strategy
The choice between Boc and Fmoc chemistry is critical and depends on the target peptide's characteristics.[4]
Caption: Decision flowchart for choosing a peptide synthesis strategy.
Experimental Protocols
Protocol 1: Standard Manual Boc-SPPS Cycle
This protocol details the addition of a single Boc-protected amino acid to a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) (10 mL per gram of resin) in a reaction vessel for 30-60 minutes.[28]
-
Boc Deprotection:
-
Washing:
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM or DMF. Agitate for 5-10 minutes.[9]
-
Repeat the neutralization step.
-
Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.
-
-
Washing: Drain the neutralization solution and wash the resin with DCM (3x) and DMF (3x).[6]
-
Amino Acid Coupling (HBTU example):
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add this solution to the resin, followed immediately by DIPEA (6 eq.).
-
Agitate the mixture for 1-2 hours at room temperature.[17]
-
-
Monitoring and Final Wash:
Protocol 2: Final Cleavage and Deprotection (High HF Method)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed only by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Preparation:
-
Dry the final peptide-resin thoroughly under high vacuum for several hours.
-
Place the dried resin (e.g., 1 gram) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the appropriate scavenger cocktail. A common "low HF" cocktail for sensitive peptides includes p-cresol (1 part) and p-thiocresol (1 part) per 20 parts HF. For a standard "high HF" cleavage, anisole is a common scavenger.[21]
-
-
HF Cleavage:
-
Assemble the HF apparatus, ensuring all connections are secure.
-
Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
-
HF Removal:
-
After the reaction is complete, remove the HF under a vacuum, trapping it in a liquid nitrogen or base trap. This process may take 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Once the HF is removed, carefully unseal the apparatus.
-
Wash the resin/peptide mixture with cold, dry diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Filter the peptide using a polypropylene funnel. Wash several times with cold ether.
-
Allow the crude peptide to dry in the fume hood to remove residual ether.
-
-
Extraction and Lyophilization:
-
Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.
-
Protocol 3: Peptide Purification
The crude peptide obtained after cleavage contains deletion sequences, incompletely deprotected peptides, and byproducts from scavengers.[13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[29][30]
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient (e.g., 0.1% TFA in water). Sonication may be required for poorly soluble peptides.
-
Chromatography:
-
Inject the dissolved peptide onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of an organic solvent (typically acetonitrile containing 0.1% TFA) against an aqueous solvent (0.1% TFA in water).
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions, freeze, and lyophilize to obtain the final, purified peptide.
Conclusion
While Fmoc-based synthesis is prevalent, the Boc/Bzl protection strategy remains a highly relevant and powerful method in the peptide chemist's toolbox. Its ability to mitigate on-resin aggregation makes it particularly well-suited for the synthesis of long, hydrophobic, and other complex peptide sequences that are challenging to produce with alternative chemistries.[1][4] A thorough understanding of its core principles, potential side reactions, and the appropriate use of coupling reagents and scavengers, as outlined in these protocols, is critical for leveraging this robust strategy to successfully synthesize challenging peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. chempep.com [chempep.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 28. benchchem.com [benchchem.com]
- 29. research.monash.edu [research.monash.edu]
- 30. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of tert-Butyl ((tert-butoxycarbonyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl ((tert-butoxycarbonyl)amino)acetate, commonly known as Boc-Gly-OtBu, is a dually protected glycine derivative of significant interest in the pharmaceutical and biotechnology sectors. Its primary application lies in peptide synthesis, where it serves as a fundamental building block for the creation of complex peptide chains. The tert-butoxycarbonyl (Boc) group on the amine terminus and the tert-butyl (OtBu) ester on the carboxyl terminus offer orthogonal protection, allowing for controlled, stepwise peptide elongation. While chemical synthesis routes for Boc-Gly-OtBu are well-established, there is growing interest in enzymatic methods driven by the principles of green chemistry, which favor milder reaction conditions, higher selectivity, and reduced environmental impact.
This document provides detailed application notes and a representative protocol for the enzymatic synthesis of Boc-Gly-OtBu, primarily focusing on the use of lipases, which are known for their catalytic activity in non-aqueous environments.
Applications in Drug Development and Peptide Synthesis
Boc-Gly-OtBu is a crucial intermediate in the synthesis of peptide-based therapeutics and other complex organic molecules. Its utility stems from several key properties:
-
Controlled Peptide Elongation: The Boc and OtBu protecting groups can be selectively removed under different conditions (mild acid for Boc, stronger acid for OtBu), which is fundamental to solid-phase peptide synthesis (SPPS).
-
Enhanced Solubility: The tert-butyl ester group can improve the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis, facilitating more efficient coupling reactions.
-
Versatile Building Block: As the simplest amino acid, glycine is a common component of many peptides. Boc-Gly-OtBu provides a readily available and easily handled source for its incorporation.
Enzymatic Synthesis of this compound
The enzymatic synthesis of tert-butyl esters, particularly from sterically hindered alcohols like tert-butanol, presents a significant challenge for many enzymes. However, lipases, especially Candida antarctica lipase B (CALB), have shown promise in catalyzing such transformations. The direct esterification of N-Boc-glycine with tert-butanol is a potential green alternative to chemical methods. The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation, with continuous removal of water, a byproduct of the reaction.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Boc-Gly-OtBu
This protocol is a representative method based on the known ability of Candida antarctica lipase B to catalyze esterifications with sterically hindered alcohols. Optimization of reaction parameters may be required to achieve desired yields.
Materials:
-
N-Boc-Glycine (Substrate)
-
tert-Butanol (Substrate)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol, toluene, or hexane)
-
Molecular sieves (3Å, activated)
-
Reaction vessel with temperature control and magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: To a 100 mL round-bottom flask, add N-Boc-Glycine (e.g., 1.75 g, 10 mmol) and 50 mL of anhydrous 2-methyl-2-butanol.
-
Substrate Addition: Add an excess of tert-butanol (e.g., 3.7 g, 50 mmol, 5 equivalents).
-
Water Removal: Add activated molecular sieves (10% w/v, 5 g) to the mixture to adsorb the water produced during the reaction.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture. The enzyme loading can be varied, but a starting point of 10% (w/w of N-Boc-Glycine, 175 mg) is recommended.
-
Reaction Incubation: Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress over time (e.g., 24, 48, 72 hours) by taking small aliquots and analyzing them by TLC or HPLC.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme and molecular sieves to settle. Recover the enzyme by filtration for potential reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Quantitative Data
The enzymatic synthesis of tert-butyl esters of N-protected amino acids is challenging due to steric hindrance. The yields are generally expected to be lower than for corresponding methyl or ethyl esters. The following table presents hypothetical, yet plausible, data based on studies of similar enzymatic esterifications.[1]
| Enzyme | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Conversion Yield (%) | Reference |
| Novozym 435 | Adipic Acid | tert-Butanol | - | 70 | 24 | 39.1 | [1] |
| Novozym 435 | N-Boc-Glycine | tert-Butanol | 2-Me-2-BuOH | 60 | 72 | 15-25 (Expected) | - |
| Novozym 435 | N-Boc-Alanine | tert-Butanol | Toluene | 60 | 72 | 10-20 (Expected) | - |
Note: The expected yields for Boc-amino acid tert-butyl esters are extrapolations and serve as a guideline for researchers. Actual yields may vary and require experimental optimization.
Summary and Outlook
The enzymatic synthesis of this compound offers a potentially greener alternative to conventional chemical methods. While challenging due to the steric bulk of the tert-butyl group, the use of robust lipases like Novozym 435 in non-aqueous media makes this approach feasible. The provided protocol serves as a starting point for researchers to explore and optimize this biotransformation. Further research into enzyme engineering to improve catalytic efficiency for sterically demanding substrates could enhance the industrial viability of this enzymatic route. The successful development of such a process would be a significant step forward in the sustainable production of key pharmaceutical intermediates.
References
Application Notes and Protocols: The Use of Boc-Gly-OtBu (CAS 111652-20-1) in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-α-(tert-Butoxycarbonyl)-glycine tert-butyl ester (Boc-Gly-OtBu), CAS 111652-20-1, a key building block in the synthesis of peptidomimetics. This document offers detailed protocols for the incorporation of this glycine derivative into non-natural peptide backbones and macrocyclic structures using Boc-based solid-phase peptide synthesis (Boc-SPPS).
Introduction to Peptidomimetics and the Role of Glycine Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, offering improved pharmacological properties such as enhanced metabolic stability, better oral bioavailability, and increased receptor selectivity.[1] Glycine, as the simplest amino acid, provides a flexible and sterically unhindered scaffold that is often incorporated into peptidomimetic designs to modulate conformational properties or to serve as a linker. The dual-protected derivative, Boc-Gly-OtBu, is a versatile reagent for these synthetic strategies, with the Boc group protecting the amine and the tert-butyl ester protecting the carboxyl terminus.[2]
Chemical and Physical Properties of Boc-Gly-OtBu
A summary of the key chemical and physical properties of Boc-Gly-OtBu is presented in the table below.
| Property | Value |
| CAS Number | 111652-20-1 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 66-68 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF) |
| Protection Strategy | N-α-Boc (acid-labile), C-terminus tert-butyl ester (acid-labile) |
Application 1: Synthesis of a Peptoid-Peptide Hybrid using Boc-SPPS
This protocol describes the synthesis of a simple peptoid-peptide hybrid, where a glycine residue is followed by an N-substituted glycine (peptoid) monomer. This example illustrates the incorporation of a non-natural backbone modification adjacent to a residue introduced using Boc-Gly-OtBu.
Experimental Protocol
Materials:
-
Rink Amide resin
-
Boc-Gly-OtBu (CAS 111652-20-1)
-
Other Boc-protected amino acids (e.g., Boc-Ala-OH)
-
Bromoacetic acid
-
A primary amine (e.g., isobutylamine for an N-isobutylglycine residue)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin's Fmoc group with 20% piperidine in DMF.
-
Couple Boc-Ala-OH using DIC and a suitable activating agent in DMF.
-
-
Boc-Gly-OtBu Coupling:
-
Deprotection: Remove the Boc group from the N-terminus of the resin-bound alanine using 50% TFA in DCM for 30 minutes.[3]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DMF.
-
Coupling: Dissolve Boc-Gly-OtBu (3 eq.) and an activating agent (e.g., HBTU, 3 eq.) in DMF. Add DIEA (6 eq.) and add the solution to the resin. Agitate for 2-4 hours. Monitor completion with a Kaiser test.
-
-
Peptoid Monomer Incorporation (N-isobutylglycine):
-
Deprotection: Remove the Boc group from the glycine residue with 50% TFA in DCM.
-
Neutralization: Neutralize with 10% DIEA in DMF.
-
Acylation: React the free amine with bromoacetic acid (5 eq.) and DIC (5 eq.) in DMF for 2 hours.
-
Nucleophilic Displacement: Wash the resin and then add a solution of isobutylamine (10 eq.) in DMF. Agitate for 4-6 hours to displace the bromide and form the N-substituted glycine residue.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1 v/v) at 0°C for 1-2 hours to cleave the peptidomimetic from the resin and remove side-chain protecting groups.[3]
-
Evaporate the HF and precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Representative Quantitative Data
The following table provides illustrative data for the synthesis of a short peptoid-peptide hybrid. Actual yields and purity will vary depending on the specific sequence and reaction conditions.
| Step | Parameter | Typical Value |
| Coupling Efficiency | Per step (qualitative) | >99% (by Kaiser test) |
| Cleavage | Crude Product Yield | 60-80% |
| Purification | Final Purity (by RP-HPLC) | >95% |
| Characterization | Mass Spectrometry | Expected mass ± 1 Da |
Experimental Workflow Diagram
References
Application Notes and Protocols for Bioconjugation Strategies Utilizing Boc-Glycine Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-glycine tert-butyl ester is a pivotal building block in the realm of bioconjugation and synthetic chemistry.[1][2] Its unique dual-protected structure, featuring a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl group, offers exceptional stability and controlled reactivity.[2] This allows for its precise incorporation into complex biomolecules, particularly in the synthesis of peptides destined for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted therapeutics.[3] These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing Boc-glycine tert-butyl ester in bioconjugation workflows.
Core Principles
The primary role of Boc-glycine tert-butyl ester in bioconjugation is as a protected amino acid derivative that facilitates the controlled, stepwise synthesis of peptides.[4] The Boc and tert-butyl ester protecting groups are stable under a range of conditions but can be selectively removed under specific acidic conditions, allowing for sequential modification and chain elongation.[3]
-
Boc (tert-butoxycarbonyl) Group: This amine-protecting group is labile to moderate acids like trifluoroacetic acid (TFA), revealing a free amine for subsequent coupling reactions.[3][4]
-
Tert-butyl Ester Group: This carboxyl-protecting group requires harsher acidic conditions for cleavage, providing an orthogonal protection strategy during peptide synthesis.
This differential lability is fundamental to its application in solid-phase peptide synthesis (SPPS), the predominant method for creating custom peptides for bioconjugation.
Applications in Bioconjugation
Boc-glycine tert-butyl ester is instrumental in constructing peptide-based structures that are subsequently used in various bioconjugation strategies:
-
Peptide Synthesis: It serves as a fundamental building block for introducing glycine residues into peptide chains.[1][4] Glycine can act as a flexible linker or a non-chiral spacer in bioactive peptides.
-
Drug Development: By enabling the synthesis of custom peptides, it plays a crucial role in designing novel drug candidates with improved stability and bioavailability.[1]
-
Biomolecule Labeling: Peptides synthesized using Boc-glycine tert-butyl ester can be functionalized with reporter molecules such as fluorescent dyes or biotin for use in diagnostic assays and imaging.
-
Surface Conjugation: The synthesized peptides can be attached to surfaces to create biocompatible materials or diagnostic arrays.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with reactions involving Boc-protected amino acids in bioconjugation workflows.
| Parameter | Typical Value | Conditions | Reference |
| Boc Deprotection Yield | >90% | 25-50% TFA in Dichloromethane (DCM) | [3][4] |
| Peptide Coupling Efficiency | >95% | Standard coupling reagents (e.g., HBTU, HATU) | |
| Purity (Post-Purification) | ≥ 98% (HPLC) | Reverse-Phase HPLC | [1][4] |
Experimental Protocols
Protocol 1: Boc Deprotection in Peptide Synthesis
This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
DCM for washing
-
Dimethylformamide (DMF) for washing
-
10% Diisopropylethylamine (DIPEA) in DMF (neutralization solution)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution to the resin and shake for 1-2 minutes.
-
Drain the deprotection solution.
-
Add fresh deprotection solution and shake for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times).
-
Wash the resin with DMF (3 times).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2 times, 5 minutes each).
-
Wash the resin with DMF (3 times).
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Peptide Coupling with Boc-Glycine Tert-Butyl Ester
This protocol outlines the coupling of Boc-glycine tert-butyl ester to a deprotected amine on a growing peptide chain on a solid support.
Materials:
-
Deprotected peptide-resin
-
Boc-glycine tert-butyl ester
-
Coupling reagent (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA)
-
DMF
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
In a separate vial, dissolve Boc-glycine tert-butyl ester (3 equivalents relative to the resin substitution) and the coupling reagent (3 equivalents) in DMF.
-
Add the activation base (DIPEA, 6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next deprotection step.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Gly-OtBu
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-Gly-OtBu. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of Boc-Gly-OtBu?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The most frequent cause is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA). The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1] The presence of water can also decrease the effective acidity of TFA as it is hygroscopic.[2]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, specific conditions may require extended reaction times.[2][3]
-
Low Temperature: The reaction temperature may be too low for the specific substrate. While room temperature is typical, gentle warming may be necessary in some cases.[4]
-
Steric Hindrance: Although less of a concern for glycine, bulky groups near the Boc-protected amine on more complex substrates can slow down the reaction rate.[1][5]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[2][5]
Q2: How can I detect incomplete deprotection of Boc-Gly-OtBu?
Several analytical techniques can be used to monitor the progress and completion of the deprotection reaction:
-
Thin-Layer Chromatography (TLC): A straightforward method to visualize the disappearance of the starting material (Boc-Gly-OtBu) and the appearance of the deprotected product, which will have a different Rf value.[2]
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly effective for quantifying the remaining starting material and identifying the deprotected product. In peptide synthesis, incomplete deprotection can lead to the observation of deletion sequences in the final crude product.[2][5]
-
Kaiser Test (for Solid-Phase Synthesis): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin. A negative result (yellow/colorless) after the deprotection step indicates that the Boc group is still attached.[2]
Q3: What are the consequences of incomplete Boc deprotection in peptide synthesis?
The primary consequence of incomplete Boc deprotection during SPPS is the formation of deletion sequences . If the Boc group is not removed from the N-terminus of the glycine residue, the subsequent amino acid cannot be coupled, resulting in a peptide chain that is missing one or more amino acids.[6] This leads to a heterogeneous mixture of peptides that can be challenging to purify.[6]
Q4: Can side reactions occur during the deprotection of Boc-Gly-OtBu?
Yes, the primary side reaction during Boc deprotection with strong acids like TFA is t-butylation . This occurs when the highly reactive tert-butyl cation, generated upon cleavage of the Boc group, alkylates nucleophilic sites on the molecule or other sensitive amino acid residues in a peptide chain (e.g., Tryptophan, Methionine, Cysteine, Tyrosine).[5][7] While glycine itself does not have a nucleophilic side chain, this can be a concern for other residues in a peptide. To prevent this, scavengers such as triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap the tert-butyl cation.[5]
Another potential side reaction, particularly if glycine is one of the first two C-terminal amino acids in a peptide sequence on a resin, is the formation of diketopiperazine (DKP) . Following Boc deprotection, the newly freed N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable cyclic product and leading to significant yield loss.[6]
Troubleshooting Guide
If you are experiencing incomplete deprotection of Boc-Gly-OtBu, follow these troubleshooting steps:
Problem: Analytical results (TLC, HPLC, LC-MS) show a significant amount of starting material remaining after the deprotection reaction.
Data Presentation
The following table summarizes common deprotection conditions and key considerations. Please note that optimal conditions can be substrate-dependent.
| Parameter | Standard Condition | Troubleshooting Action | Potential Issues/Considerations |
| Acid Reagent | 20-50% TFA in DCM[7][8] | Increase TFA concentration | Higher acid concentration can increase the risk of side reactions. |
| 4M HCl in Dioxane[1][7] | Switch to a stronger acid system | May cleave other acid-labile protecting groups. | |
| Reaction Time | 30 min - 2 hours[1][7] | Extend reaction time | Prolonged exposure to acid can promote side reactions.[3] |
| Temperature | Room Temperature | Gently warm (e.g., to 40°C)[1] | Higher temperatures can accelerate side reactions.[1] |
| Scavengers | Not always necessary for Gly | Add scavengers (e.g., 5% TIS, 5% H₂O) | Essential for peptides with Trp, Met, Cys, or Tyr to prevent t-butylation.[5] |
| SPPS Specific | N/A | Ensure adequate resin swelling before deprotection[2] | Poor swelling prevents reagent access.[2] |
| Single deprotection step | Perform a "double deprotection"[9] | Involves two sequential treatments with the deprotection reagent. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in Dichloromethane (DCM)
This protocol is a general guideline for the deprotection of Boc-Gly-OtBu in solution.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[7]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture to achieve a 1:1 TFA/DCM solution.[1][7]
-
Reaction: Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[1]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol is an alternative method, particularly if other acid-sensitive groups are present that might be cleaved by TFA.
-
Preparation: Suspend or dissolve the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, a basic work-up can be performed as described in Protocol 1.[1]
Signaling Pathways and Logical Relationships
The mechanism of Boc deprotection by TFA involves a series of steps leading to the release of the free amine. The generated tert-butyl cation is a key intermediate that can lead to side reactions if not properly managed.
References
Navigating Peptide Synthesis: A Guide to Side Reactions of tert-Butyl ((tert-butoxycarbonyl)amino)acetate
Technical Support Center
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions associated with the use of tert-Butyl ((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OtBu). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant loss of peptide from the resin after the second amino acid coupling.
Q1: I am observing a significant loss of my dipeptide from the resin, especially when using a glycine residue at the C-terminus. What is the likely cause?
A1: The most probable cause is the formation of a diketopiperazine (DKP) . This is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when a dipeptide with a C-terminal glycine or proline is attached to the resin. The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a stable six-membered cyclic DKP. This results in a significant reduction in the yield of the desired peptide.
dot graph DKP_Formation { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Peptide_Resin [label="H-Xaa-Gly-O-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Intramolecular\nNucleophilic Attack", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DKP [label="cyclo(Xaa-Gly) (Diketopiperazine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin [label="HO-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Peptide_Resin -> Transition_State [label="Deprotection"]; Transition_State -> DKP [label="Cyclization"]; Transition_State -> Resin [label="Cleavage"]; } pendot
Caption: Mechanism of Diketopiperazine (DKP) formation.
Q2: Are certain amino acid sequences more prone to diketopiperazine formation?
A2: Yes, the sequence of the dipeptide plays a crucial role. Sequences with a C-terminal glycine or proline are particularly susceptible to DKP formation.[1] The flexibility of glycine and the unique cyclic structure of proline facilitate the necessary conformation for the intramolecular cyclization. The N-terminal amino acid also influences the rate of DKP formation, with polar or charged amino acids at this position sometimes leading to faster degradation.[2][3]
Q3: How can I minimize or prevent diketopiperazine formation?
A3: Several strategies can be employed to suppress DKP formation:
-
Choice of Resin: Using a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can physically impede the intramolecular cyclization.[4]
-
Modified Deprotection Conditions: Standard deprotection using 20% piperidine in DMF can be efficient in promoting DKP formation. A milder deprotection cocktail, such as a mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to significantly reduce DKP formation while maintaining effective Fmoc removal.[5][6][7]
-
Use of Dipeptide Building Blocks: Instead of coupling single amino acids sequentially, a pre-synthesized dipeptide can be coupled to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[4]
-
In Situ Acylation: Coupling the third amino acid immediately after the deprotection of the second amino acid minimizes the time the free N-terminal amine is available to initiate DKP formation.[4]
dot graph Troubleshooting_DKP { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="High DKP Formation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strategy1 [label="Change Resin to 2-CTC", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy2 [label="Modify Deprotection:\nUse 2% DBU / 5% Piperazine in NMP", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy3 [label="Use Dipeptide Building Block", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="DKP Formation Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Strategy1; Start -> Strategy2; Start -> Strategy3; Strategy1 -> End; Strategy2 -> End; Strategy3 -> End; } pendot
Caption: Troubleshooting workflow for minimizing DKP formation.
Issue 2: Premature cleavage of the tert-butyl ester group.
Q4: I am observing premature cleavage of the tert-butyl ester of my C-terminal glycine, even when I am not using strong acidic conditions for Boc deprotection. What could be the cause?
A4: While tert-butyl esters are generally stable to the milder acidic conditions used for Boc deprotection, they can be labile under certain circumstances. Prolonged exposure to acidic reagents or the use of stronger acids can lead to premature cleavage. Additionally, some Lewis acids used in specific coupling or deprotection strategies can also cleave tert-butyl esters.[8]
Q5: How can I selectively deprotect the N-Boc group in the presence of a tert-butyl ester?
A5: Achieving selective deprotection requires careful control of the reaction conditions. Using a milder acid for a shorter duration is key. For instance, treatment with a lower concentration of TFA in dichloromethane for a limited time can often achieve selective Boc removal. Alternatively, non-acidic methods for Boc deprotection, although less common, can be explored for highly sensitive substrates.
Issue 3: Other potential side reactions.
Q6: Are there other side reactions I should be aware of when using this compound?
A6: Besides diketopiperazine formation, other side reactions can occur, though they are generally less common with this specific reagent:
-
Alkylation: During the final cleavage of the peptide from the resin with strong acids like TFA, the tert-butyl cation generated from the cleavage of the tert-butyl ester and any remaining Boc groups can alkylate sensitive residues like tryptophan and methionine. The use of scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to prevent this.[4]
-
Transesterification: In the presence of alcohols and a base, transesterification of the tert-butyl ester can occur, leading to the formation of other esters (e.g., methyl or ethyl esters).[9] This is more of a concern if alcohols are used as solvents or additives in the presence of a base.
Quantitative Data on Diketopiperazine Formation
The extent of diketopiperazine formation is highly dependent on the reaction conditions and the peptide sequence. The following table summarizes some reported data on DKP formation under various conditions.
| Dipeptide Sequence | Resin | Deprotection Conditions | DKP Formation (%) | Reference |
| H-Pro-Pro-Ser-resin | Sieber | Post-coupling aging in DMF | up to 80% | [2][10] |
| H-Ala-Pro-Pro-Pro-Ser-resin | Sieber | Post-coupling aging in DMF | ~15% | [10] |
| H-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin | Sieber | Post-coupling aging in DMF | ~5% | [10] |
| Fmoc-Cys(Trt)-Pro-resin | 2-Cl-Trityl | 20% Piperidine/DMF | 13.8% | [11] |
| Fmoc-Cys(Trt)-Pro-resin | 2-Cl-Trityl | 5% Piperazine/DMF | < 4% | [11] |
| Fmoc-Cys(Trt)-Pro-resin | 2-Cl-Trityl | 2% DBU, 5% Piperazine/NMP | Significantly reduced | [6][7][12] |
Experimental Protocols
Protocol 1: Standard Coupling of a Third Amino Acid to a Dipeptide-Resin (Prone to DKP Formation)
This protocol outlines a standard procedure for coupling the third amino acid to a dipeptide attached to the resin, which may lead to significant DKP formation, especially with susceptible sequences.
-
Resin Swelling: Swell the dipeptide-resin (e.g., H-Pro-Gly-Wang resin) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the third Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected dipeptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
dot graph Standard_Protocol { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Dipeptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Swell Resin (DCM, DMF)"]; Deprotect [label="Fmoc Deprotection (20% Piperidine/DMF)"]; Couple [label="Couple 3rd Amino Acid (HBTU/DIEA)"]; Wash [label="Wash and Dry"]; End [label="End: Tripeptide-Resin (Potential DKP formation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Swell -> Deprotect -> Couple -> Wash -> End; } pendot
Caption: Standard experimental workflow for tripeptide synthesis.
Protocol 2: Minimized Diketopiperazine Formation using DBU/Piperazine
This protocol utilizes a modified deprotection cocktail to suppress DKP formation.
-
Resin Swelling: Swell the dipeptide-resin (e.g., H-Pro-Gly-2-CTC resin) in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Fmoc Deprotection (Modified):
-
Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[5]
-
Treat the resin with the deprotection solution and agitate for 5 minutes.[5]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.[5]
-
Wash the resin thoroughly with NMP (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the third Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HATU (3.9 equivalents) and DIEA (8 equivalents) in NMP for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected dipeptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
dot graph Optimized_Protocol { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Dipeptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Swell Resin (NMP)"]; Deprotect [label="Fmoc Deprotection (2% DBU / 5% Piperazine in NMP)"]; Couple [label="Couple 3rd Amino Acid (HATU/DIEA)"]; Wash [label="Wash and Dry"]; End [label="End: Tripeptide-Resin (Minimized DKP formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Swell -> Deprotect -> Couple -> Wash -> End; } pendot
Caption: Optimized workflow to minimize DKP formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Conditions for Boc-Glycine Tert-Butyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal coupling of Boc-glycine tert-butyl ester in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of Boc-glycine tert-butyl ester, offering potential causes and solutions in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough for the specific reaction conditions. - Steric hindrance: Although glycine is not sterically hindered, the coupling partner might be. - Aggregation: The peptide chain on the solid support may aggregate, preventing access of reagents. - Incomplete deprotection of the N-terminus: The previous Boc deprotection step may have been incomplete, leaving no free amine for coupling. | - Switch to a more potent coupling reagent: Consider using uronium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP, which are known for their high efficiency[1][2][3][4][5]. - Increase reaction time and/or temperature: For sluggish reactions, extending the coupling time or gently heating the reaction can improve yields. However, this should be done cautiously to avoid side reactions[1]. - Use structure-disrupting solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF can help to break up secondary structures and improve reagent accessibility. - Ensure complete Boc deprotection: Confirm the completion of the Boc removal step using a qualitative test like the Kaiser test. If necessary, repeat the deprotection step or extend the reaction time. |
| Presence of Side Products | - Racemization: Although glycine is achiral and not susceptible to racemization, the amino acid it is coupling to can be. This can be exacerbated by certain coupling reagents and bases. - Diketopiperazine (DKP) formation: If Boc-glycine is the second amino acid being coupled in a sequence (e.g., to a proline residue on the resin), intramolecular cyclization can occur, leading to chain termination[6][7][8]. - Formation of N-acylurea: This is a common side reaction when using carbodiimide reagents like DCC or EDC, where the activated intermediate rearranges to an unreactive N-acylurea[9]. - Guanidinylation: Excess uronium or aminium salt reagents (e.g., HBTU, HATU) can react with the free amine, leading to a guanidinium byproduct that caps the peptide chain[9]. | - Use additives to suppress racemization: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization when used with coupling reagents[10]. - To avoid DKP formation: When coupling to a proline residue, consider synthesizing the Boc-Gly-Pro dipeptide in solution first and then coupling it to the resin. Using a sterically hindered resin like 2-chlorotrityl chloride resin can also suppress DKP formation[6][7]. - Minimize N-acylurea formation: Use an additive like HOBt or switch to a non-carbodiimide coupling reagent[9]. - Avoid excess coupling reagent: Use the recommended stoichiometry for uronium/aminium reagents to prevent guanidinylation[9]. |
| Difficulty in Purification | - Byproducts from coupling reagents: Some coupling reagents produce byproducts that are difficult to remove. For example, dicyclohexylurea (DCU) from DCC is often insoluble and requires filtration[9][11]. | - Choose a coupling reagent with water-soluble byproducts: EDC is a good alternative to DCC for solution-phase synthesis, as its urea byproduct is water-soluble and easily removed during aqueous workup[9][12]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for Boc-glycine tert-butyl ester?
A1: Common coupling reagents for Boc-protected amino acids, including Boc-glycine tert-butyl ester, include carbodiimides like DCC and EDC (often with additives like HOBt or HOAt), and more potent onium salt reagents such as HBTU, HATU, and PyBOP[2][3][4][5][10]. The choice of reagent often depends on the specific requirements of the synthesis, such as the steric hindrance of the coupling partner and the desired reaction time[5].
Q2: How can I monitor the progress of the coupling reaction?
A2: The progress of the coupling reaction, especially in solid-phase peptide synthesis, can be monitored using qualitative colorimetric tests like the Kaiser test (ninhydrin test). A positive test (blue or purple color) indicates the presence of free primary amines, signifying an incomplete reaction. A negative test (yellow color) suggests the coupling is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) is a common method to monitor the disappearance of starting materials and the appearance of the product[11].
Q3: Is Boc-glycine tert-butyl ester prone to any specific side reactions?
A3: While glycine itself is not prone to racemization, coupling reactions involving Boc-glycine tert-butyl ester can still be subject to general peptide coupling side reactions. One notable issue can be diketopiperazine (DKP) formation if glycine is the second amino acid in the peptide sequence, particularly when the first amino acid is proline[6][7][8]. This intramolecular cyclization leads to the cleavage of the dipeptide from the resin.
Q4: What is the role of a base in the coupling reaction?
A4: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the coupling reaction. Its primary role is to neutralize the protonated amine of the incoming amino acid ester (if it is a salt) and to facilitate the activation of the carboxylic acid by the coupling reagent.
Comparative Data of Common Coupling Reagents
The following table summarizes the typical reaction conditions and performance of common coupling reagents for the coupling of Boc-protected amino acids. Note that optimal conditions may vary depending on the specific substrates and experimental setup.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 2-12 hours | >85% | Water-soluble byproducts, mild conditions[12][13]. | Can form N-acylurea byproduct; less stable at neutral pH[9][13]. |
| HBTU | (HOBt) | DIPEA | DMF | 1-4 hours | >90% | Good balance of reactivity and cost, reliable for standard couplings[5]. | Can cause guanidinylation of the amine if used in excess[9]. |
| HATU | (HOAt) | DIPEA | DMF | 30 mins - 2 hours | >90% | High reactivity, low racemization rates, effective for sterically hindered amino acids[5][13]. | Higher cost, potential for side reactions if not used correctly[13]. |
| PyBOP | (HOBt) | DIPEA | DCM/DMF | 10-60 minutes | >90% | High efficiency, fast reaction times, low racemization[14][15][16]. | Byproduct can be toxic; may be less effective for highly hindered couplings compared to HATU[16]. |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using HATU
This protocol describes a general procedure for the coupling of Boc-glycine tert-butyl ester with a primary amine in solution.
Materials:
-
Boc-glycine tert-butyl ester (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve Boc-glycine tert-butyl ester in anhydrous DMF or DCM.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIPEA to the reaction mixture.
-
In a separate vial, dissolve the primary amine in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution to the activated Boc-glycine tert-butyl ester mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Solid-Phase Coupling using HBTU
This protocol outlines a standard procedure for coupling Boc-glycine tert-butyl ester to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with a free N-terminal amine
-
Boc-glycine tert-butyl ester (2.0-3.0 eq)
-
HBTU (2.0-3.0 eq)
-
DIPEA (4.0-6.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-glycine tert-butyl ester and HBTU in anhydrous DMF. This is the "coupling cocktail".
-
Add DIPEA to the coupling cocktail to activate the carboxylic acid.
-
Add the activated coupling cocktail to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling using the Kaiser test. A negative result indicates a complete reaction. If the test is positive, the coupling step can be repeated ("double coupling").
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.
Visualizations
Caption: General workflows for solution-phase and solid-phase coupling of Boc-glycine tert-butyl ester.
Caption: A decision tree for troubleshooting common issues in Boc-glycine tert-butyl ester coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. rsc.org [rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Peptide Coupling & Stereochemical Integrity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during peptide synthesis.
A Note on Glycine and Racemization
A common query involves preventing racemization for glycine derivatives like Boc-Gly-OtBu. It is a fundamental principle of stereochemistry that glycine, being the simplest amino acid, is achiral. It lacks a stereocenter at its α-carbon and, therefore, is not subject to racemization during the coupling process.[1][2]
However, racemization is a significant side reaction for all other chiral amino acids and a critical parameter to control for ensuring the synthesis of a structurally correct peptide.[3][4] This guide will address the prevention of racemization in the context of coupling any chiral N-Boc protected amino acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, leading to the incorporation of both D- and L-enantiomers into the peptide sequence.[5] This process typically occurs when the carboxyl group is activated for coupling.[3][6] The formation of diastereomeric impurities can drastically alter the peptide's three-dimensional structure, compromise its biological activity, and complicate purification processes.[4]
Q2: What are the primary mechanisms and contributing factors for racemization?
A2: The most common mechanism for racemization is the formation of a planar oxazolone intermediate after the activation of the N-protected amino acid.[1][6] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Key factors that exacerbate racemization include:
-
Choice of Coupling Reagent: Highly reactive reagents can accelerate the formation of the oxazolone intermediate.[5]
-
Base: The type and concentration of the base used are critical. Strong, sterically unhindered bases can readily abstract the α-proton.[3][5]
-
Temperature: Higher reaction temperatures can increase the rate of racemization, especially for sensitive amino acids.[4][7][8][9]
-
Prolonged Activation: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[5][10]
Q3: Which amino acids are particularly susceptible to racemization?
A3: While any chiral amino acid can racemize under certain conditions, some are more prone to this side reaction than others. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization during coupling reactions.[7][8][11] Phenylglycine derivatives are also known to be easily epimerized.[12]
Q4: How can the choice of coupling reagent and additives minimize racemization?
A4: The selection of the coupling methodology is crucial for preserving stereochemical purity.
-
Carbodiimides (e.g., DCC, DIC): These reagents are cost-effective but can cause significant racemization if used alone.[13][14] Their use is almost always paired with racemization-suppressing additives.[1][13][15]
-
Additives (e.g., HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives react with the activated amino acid to form an active ester. This intermediate is more stable and less prone to forming the oxazolone, thereby suppressing racemization.[3][12]
-
Uronium/Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are highly efficient and generally lead to lower levels of racemization compared to carbodiimides alone.[1][12] Reagents like HATU, which is based on HOAt, are particularly effective.[6]
-
Specialized Reagents: For exceptionally racemization-prone couplings, reagents like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have demonstrated a remarkable resistance to racemization.[1][12][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of D-isomer detected after coupling. | Use of a strong or sterically unhindered base (e.g., DIPEA in excess). | Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][15] Ensure you are using the minimum necessary amount of base. |
| Coupling with a carbodiimide (DCC, DIC) without a suppressing additive. | Always use an additive like HOBt, HOAt, or Oxyma when coupling with carbodiimides.[3][11][15] | |
| High reaction temperature, especially with sensitive residues (His, Cys). | Reduce the coupling temperature. For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization for His and Cys.[7] | |
| Prolonged pre-activation time before adding the amine component. | Minimize the pre-activation time.[10] Use an in-situ activation protocol where all components are mixed together.[15] | |
| Racemization observed specifically at a Histidine residue. | Unprotected imidazole side-chain. | Ensure the imidazole nitrogen of the Histidine side-chain is appropriately protected (e.g., with a Trityl (Trt) group).[11] |
| Inappropriate coupling reagent for the sensitive residue. | Use a coupling reagent known for low racemization with Histidine, such as DEPBT.[1] | |
| Low coupling yield in addition to racemization. | The chosen coupling reagent is not reactive enough for a sterically hindered coupling. | Use a more powerful coupling reagent system like HATU/DIPEA or PyAOP, while carefully monitoring conditions (temperature, base concentration) to manage racemization risk.[15] |
Comparative Summary of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Racemization Risk & Mitigation |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[1][14] | High risk if used alone. Must be used with additives like HOBt or Oxyma to suppress racemization.[13][15] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, rapid reactions. Byproducts of PyBOP are less hazardous than BOP.[12][13] | Generally low. PyAOP (based on HOAt) offers excellent suppression.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very popular, efficient, and byproducts are generally soluble.[1] | Low to very low. HATU is particularly effective due to the HOAt moiety.[6] COMU contains an Oxyma moiety and shows low racemization levels.[1][15] |
| Other | DEPBT | Exhibits remarkable resistance to racemization, especially for sensitive amino acids like His.[1][12] | Very low. Reagent of choice for difficult, racemization-prone couplings.[1] |
Visual Guides & Workflows
Mechanism of Racemization via Oxazolone Formation
Caption: General mechanism of amino acid racemization during peptide coupling.
Troubleshooting Logic for Racemization
Caption: Decision tree for troubleshooting racemization in peptide synthesis.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a cost-effective and reliable method for standard couplings with minimal racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes, then drain the solvent.
-
Amino Acid/Additive Solution: In a separate reaction vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Activation and Coupling: Add the Amino Acid/Additive solution to the swollen resin. Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction slurry.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test. If the test remains positive after 4 hours, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x).
Protocol 2: High-Efficiency Coupling for Sensitive Residues using HATU
This protocol is recommended for difficult couplings or when coupling racemization-prone amino acids like Boc-His(Trt)-OH.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes and drain. Ensure the N-terminal amine has been deprotected and neutralized.
-
Amino Acid and Reagent Preparation:
-
In one vessel, dissolve the Boc-protected amino acid (3 equivalents) in DMF.
-
In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the Boc-amino acid solution to the resin.
-
Add the HATU solution to the resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the reaction mixture.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1 to ensure reaction completion and to wash the resin.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of Peptides Containing tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating the non-proteinogenic amino acid, tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate, herein referred to as Boc-Gly(tBu)-OH for simplicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Boc-Gly(tBu)-OH?
A1: The main challenges arise from the two bulky and hydrophobic protecting groups on a single residue: the N-terminal tert-butoxycarbonyl (Boc) group and the side-chain tert-butyl (tBu) ester. These contribute to:
-
Increased Hydrophobicity and Aggregation: Peptides containing this residue are often significantly more hydrophobic, leading to a higher propensity for aggregation during synthesis and purification.[1][2][3] This can result in poor solubility, low yields, and difficult purification.
-
Incomplete Deprotection: The simultaneous removal of two acid-labile groups can sometimes be challenging, potentially leading to incomplete cleavage and product-related impurities.[4]
-
Side Reactions from Cation Formation: During the acidic cleavage step, reactive tert-butyl cations are generated, which can lead to the alkylation of sensitive amino acid residues.[5][6][7]
Q2: Are the Boc and tert-butyl ester groups on Boc-Gly(tBu)-OH orthogonal?
A2: No, the Boc group and the tert-butyl ester are not orthogonal. Both are acid-labile and are designed to be removed simultaneously during the final cleavage and deprotection step with a strong acid like trifluoroacetic acid (TFA).[8][9] Orthogonal protecting groups would be removable under different chemical conditions, allowing for selective deprotection.[10][11]
Q3: What is the expected mass addition in my crude peptide corresponding to incomplete deprotection of Boc-Gly(tBu)-OH?
A3: If cleavage is incomplete, you may observe peaks in your mass spectrometry data corresponding to the peptide with one or both protecting groups still attached.
-
+100 Da: Corresponds to the mass of the Boc group.
-
+56 Da: Corresponds to the mass of the tert-butyl group.
-
+156 Da: Corresponds to the mass of both the Boc and tert-butyl groups.
Q4: How does the incorporation of Boc-Gly(tBu)-OH affect the peptide's behavior on Reversed-Phase HPLC (RP-HPLC)?
A4: The hydrophobicity of this residue will cause the peptide to be more strongly retained on the RP-HPLC column, leading to elution at higher concentrations of the organic mobile phase (e.g., acetonitrile). This can sometimes lead to broader peaks and co-elution with other hydrophobic impurities.
Troubleshooting Guides
Issue 1: Low Yield of Crude Peptide After Cleavage and Precipitation
| Possible Cause | Suggested Solution |
| Incomplete Cleavage | Extend the cleavage time with TFA. For peptides with multiple bulky protecting groups, 2-4 hours is a good starting point.[12] Consider performing a small-scale time-course experiment to determine the optimal cleavage duration.[4] |
| Peptide Aggregation and Poor Solubility | After cleavage, if the peptide precipitates prematurely from the TFA solution, it may be lost during filtration of the resin. Ensure the peptide remains dissolved in the TFA before precipitation in cold ether. For highly hydrophobic peptides, precipitation can be difficult. If no precipitate forms, consider concentrating the TFA and redissolving in a minimal amount of a strong solvent like DMSO before ether precipitation.[12] |
| Peptide Adsorption to Resin | After the initial filtration of the cleavage cocktail, wash the resin with a fresh portion of TFA to recover any adsorbed peptide.[12] |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS of Crude Peptide
| Possible Cause | Suggested Solution |
| Incomplete Deprotection (+100 Da, +56 Da, or +156 Da) | As mentioned in Issue 1, optimize the cleavage time and ensure the TFA concentration is not diluted by residual solvents from synthesis.[12] |
| t-Butylation of Sensitive Residues (+56 Da) | This is a common side reaction where the tert-butyl cation alkylates nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[6][7] Ensure your cleavage cocktail contains appropriate scavengers. Triisopropylsilane (TIS) is particularly effective against t-butyl cations.[6] A standard, robust cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing Trp, adding 1,2-ethanedithiol (EDT) can be beneficial.[13] |
| Oxidation of Methionine or Cysteine (+16 Da) | This can occur during cleavage or handling. Include a reducing agent like dithiothreitol (DTT) in your cleavage cocktail if your peptide contains these residues and you wish to keep them in their reduced form.[12] |
Issue 3: Difficulty in Purifying the Peptide by RP-HPLC
| Possible Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | This is often due to on-column aggregation of the hydrophobic peptide. Try increasing the column temperature (e.g., 40-60°C) to disrupt secondary structures.[14][15] A slower gradient may also improve peak shape. |
| Low Recovery from the Column | The peptide may be precipitating on the column or irreversibly adsorbing. Try dissolving the crude peptide in a stronger solvent like DMSO or DMF before diluting with the initial mobile phase.[14] Consider using a column with a different stationary phase (e.g., C4 or C8 instead of C18) which will have weaker hydrophobic interactions.[15] |
| Co-elution of Impurities | If impurities are co-eluting with your product, try changing the organic solvent in your mobile phase (e.g., from acetonitrile to isopropanol) or using a different ion-pairing agent (e.g., formic acid instead of TFA), which can alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing Boc-Gly(tBu)-OH
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% deionized water)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Add the freshly prepared cleavage cocktail to the dried resin (10-15 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet twice with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: RP-HPLC Purification of Hydrophobic Peptides
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Strong solvent for dissolution (e.g., DMSO, DMF)
-
Preparative C4 or C8 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO. Dilute the sample with Solvent A to ensure solubility in the initial mobile phase conditions. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Gradient Elution: Inject the sample and elute with a linear gradient of increasing Solvent B. For a hydrophobic peptide, a shallow gradient (e.g., 0.5-1% increase in Solvent B per minute) is recommended to achieve good separation.
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Data Presentation
Table 1: Common Scavengers for TFA Cleavage and Their Targets
| Scavenger | Target Reactive Species | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | tert-butyl and trityl cations | 2.5 - 5% | Highly effective at preventing t-butylation.[6] |
| Water (H₂O) | tert-butyl cations | 2.5 - 5% | A good general scavenger for t-butyl cations. |
| 1,2-Ethanedithiol (EDT) | Trityl cations, prevents Trp oxidation | 2.5% | Has a strong odor; use in a well-ventilated fume hood.[13] |
| Thioanisole | Protects Trp and Met | 5% | Can aid in the removal of Arg(Pbf/Pmc) groups.[6] |
Table 2: Comparison of RP-HPLC Columns for Hydrophobic Peptide Purification
| Column Type | Stationary Phase | Characteristics | Best Suited For |
| C18 | Octadecylsilane | Highly hydrophobic, high retention | General purpose, small to medium-sized peptides. May be too retentive for very hydrophobic peptides. |
| C8 | Octylsilane | Moderately hydrophobic | Good alternative to C18 for more hydrophobic peptides, offering less retention. |
| C4 | Butylsilane | Low hydrophobicity | Ideal for large, very hydrophobic peptides and proteins, minimizing strong interactions and improving recovery. |
Visualizations
Caption: General workflow for the purification of peptides containing Boc-Gly(tBu)-OH.
Caption: Troubleshooting logic for purifying peptides with Boc-Gly(tBu)-OH.
References
- 1. reddit.com [reddit.com]
- 2. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. digital.csic.es [digital.csic.es]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation in Peptides Synthesized with Boc-Gly-OtBu
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides, particularly those rich in glycine, using Boc-Gly-OtBu.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is Boc-Gly-OtBu the cause of my peptide aggregation?
A1: It is unlikely that Boc-Gly-OtBu itself is the direct cause of aggregation. Boc-Gly-OtBu is a standard, protected form of glycine used in peptide synthesis. The tert-butyl ester group can even enhance solubility in common organic solvents used in solid-phase peptide synthesis (SPPS).[1] The primary driver of aggregation in this context is typically the growing peptide chain, especially if it contains multiple glycine residues or other hydrophobic amino acids.[2][3] Polyglycine sequences are known for their high propensity to form stable, insoluble secondary structures like β-sheets through extensive intermolecular hydrogen bonding, leading to aggregation on the resin.
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several indicators during SPPS can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, indicating unreacted free amines. Similarly, the removal of the N-terminal Boc protecting group may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together.
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.
Q3: My glycine-rich peptide is insoluble after cleavage and purification. What can I do?
A3: Poor solubility of the final peptide is a common issue for aggregation-prone sequences. Here are some strategies to address this:
-
pH Adjustment: Adjust the pH of your aqueous buffer away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion.
-
Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) may be necessary before adding the aqueous buffer.
-
Sonication: Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.
-
Disaggregation Protocols: For very stubborn aggregates, treatment with a strong disaggregating solvent system like a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be effective before final dissolution.
Q4: How does the Boc/Bzl strategy compare to the Fmoc/tBu strategy for synthesizing aggregation-prone peptides?
A4: For hydrophobic peptides prone to aggregation, the Boc/Bzl strategy can sometimes be advantageous. The acidic deprotection step protonates the N-terminus, which can help to reduce hydrogen bonding and aggregation.[4] In Boc-based SPPS, in situ neutralization protocols are particularly effective for difficult sequences as they minimize the time the peptide-resin is in a neutral, aggregation-prone state.[3][5][6][7][8]
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing aggregation issues both during and after peptide synthesis.
Issue 1: On-Resin Aggregation During Synthesis
If you suspect on-resin aggregation based on the signs mentioned in the FAQs, the following troubleshooting workflow and strategies can be employed.
Mechanism of On-Resin Aggregation
The following diagram illustrates how growing peptide chains can aggregate on the solid support, hindering subsequent synthesis steps.
Section 3: Data on Anti-Aggregation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies for managing peptide aggregation.
Table 1: Comparison of Synthesis Strategies for "Difficult" Peptides
| Strategy | Peptide Sequence Context | Outcome | Improvement | Reference(s) |
| In Situ Neutralization | "Difficult" sequences | Significant increase in chain assembly efficiency | Higher yield and purity | [5][7] |
| Microwave Synthesis | "Difficult" peptide | Crude Purity: ~80% | Increased from ~45% with conventional methods | [9] |
| "Difficult" peptide | ~10-fold increase in yield | Compared to standard synthesis | [9] | |
| Backbone Protection (Dmb) | Asp-Gly containing peptide | Crude Purity: 91% | Increased from 45% without Dmb | |
| Glycine-rich peptide | HPLC Yield: 26% | Increased from 5% without Dmb |
Table 2: Overview of Anti-Aggregation Techniques
| Technique | Description | Key Considerations |
| In Situ Neutralization | Neutralization and coupling steps are combined, minimizing the time the peptide is in a neutral, aggregation-prone state.[3][5] | Specific to Boc-SPPS. Highly effective for "difficult" sequences.[6][7] |
| Chaotropic Salts | Salts like LiCl or NaClO₄ are added to the coupling and/or washing steps to disrupt hydrogen bonding networks. | A 0.4 M solution of LiCl in DMF is commonly used.[10] |
| Solvent Modification | Using more polar solvents like N-methylpyrrolidone (NMP) or adding DMSO to disrupt secondary structures. | NMP is often superior to DMF for solvating aggregating peptides. |
| Elevated Temperature | Microwave-assisted synthesis can provide rapid and uniform heating, disrupting aggregates and accelerating reactions.[11][12] | Can significantly improve yield and purity for "difficult" sequences.[9] |
| Backbone Protection | Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone amide nitrogen prevents hydrogen bonding.[13][14][15] | Highly effective but requires specialized and more expensive amino acid derivatives. |
Section 4: Experimental Protocols
Protocol 1: In Situ Neutralization for Manual Boc-SPPS
This protocol streamlines the neutralization and coupling steps, which is particularly beneficial for aggregation-prone sequences.[5][7][16]
-
Resin Preparation:
-
Swell the peptide-resin in Dichloromethane (DCM).
-
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and then Dimethylformamide (DMF) (3x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents) with a coupling agent like HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 equivalents) to the activated amino acid solution.
-
Immediately add the entire mixture to the peptide-resin (still in its TFA salt form).
-
Allow the coupling reaction to proceed for 10-60 minutes. Monitor completion with a Kaiser test.
-
-
Washing:
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Protocol 2: Using Chaotropic Salts to Disrupt On-Resin Aggregation
This protocol describes the use of a chaotropic salt wash prior to coupling to break up secondary structures.[13]
-
Deprotection and Washing:
-
Perform the standard Boc deprotection with TFA and subsequent DMF washes as described in Protocol 1, step 2.
-
-
Chaotropic Wash:
-
Wash the peptide-resin twice with a solution of 0.4 M LiCl in DMF. Allow the resin to be in contact with the solution for 1-2 minutes for each wash. This step helps to disrupt the secondary structures causing aggregation.
-
-
Coupling:
-
Proceed with the standard or in situ neutralization and coupling protocol (e.g., Protocol 1, step 3).
-
-
Post-Coupling Wash:
-
After the coupling reaction is complete, wash the resin thoroughly with DMF to remove the chaotropic salt and any reaction byproducts.[10]
-
References
- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Developing Glycine-rich Peptide Therapeutics Targeting Alpha-Synuclein Aggregation in Parkinson Disease [digitalcommons.kennesaw.edu]
- 3. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. aminer.org [aminer.org]
- 8. youtube.com [youtube.com]
- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Selective Boc Deprotection in the Presence of a Tert-Butyl Ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the selective deprotection of the tert-butoxycarbonyl (Boc) group in the presence of a tert-butyl (t-Bu) ester.
Frequently Asked Questions (FAQs)
Q1: Why is selective deprotection of a Boc group in the presence of a tert-butyl ester challenging?
Both the Boc group and the tert-butyl ester are acid-labile protecting groups.[1][2] They are typically removed under acidic conditions, and the challenge lies in finding conditions that are strong enough to cleave the more sensitive Boc group while leaving the tert-butyl ester intact.[2][3]
Q2: What are the general strategies for achieving selective Boc deprotection?
The key is to exploit the generally higher acid sensitivity of the N-Boc group compared to the tert-butyl ester.[3] This can be achieved by carefully selecting the acidic reagent, solvent, reaction temperature, and time.[4] Milder acidic conditions or non-acidic methods can also be employed.
Q3: Can I achieve the reverse selectivity, i.e., deprotect the tert-butyl ester while retaining the Boc group?
Yes, this is possible. A notable method involves using a cerium(III) chloride and sodium iodide (CeCl₃·7H₂O-NaI) system in refluxing acetonitrile.[4][5][6] This system selectively cleaves tert-butyl esters in the presence of N-Boc groups, which is the reverse of the usual selectivity under acidic conditions.[4][6]
Troubleshooting Guide
Problem: Incomplete Boc group deprotection.
-
Possible Cause: The acidic conditions are too mild or the reaction time is too short.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[4][7]
-
Increase Reagent Concentration: If using a reagent like HCl in dioxane, a slight increase in the equivalents of the acid might be necessary.
-
Increase Temperature: Gently warming the reaction mixture might drive it to completion, but this should be done cautiously to avoid cleavage of the tert-butyl ester.[1][7]
-
Problem: Significant cleavage of the tert-butyl ester.
-
Possible Cause: The acidic conditions are too harsh.
-
Solution:
-
Use a Milder Acidic System: Instead of strong acids like neat Trifluoroacetic Acid (TFA), consider using systems like methanesulfonic acid in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) or concentrated sulfuric acid in tBuOAc.[4][8]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help minimize the cleavage of the tert-butyl ester.[4]
-
Change the Solvent: The choice of solvent can modulate the acidity and improve selectivity.[4]
-
Problem: Formation of side products.
-
Possible Cause: The intermediate tert-butyl cation can alkylate other nucleophiles in the reaction mixture.[9]
-
Solution: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[9]
Quantitative Data Summary
The following table summarizes various methods for the selective deprotection of the Boc group in the presence of a tert-butyl ester, with reported yields.
| Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
| Methanesulfonic acid (1.5-3.0 equiv.) | tBuOAc:CH₂Cl₂ (4:1 v/v) | 25°C | - | 70-100% | Effective for a variety of amino acid and dipeptide substrates.[8] |
| Concentrated H₂SO₄ (1.5-3.0 equiv.) | tBuOAc | - | - | 70-100% | Another effective method for amino acid and dipeptide substrates.[8] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp | 30 min - 4 h | High | Excellent selectivity for N-Boc over t-butyl esters and ethers. The product is conveniently isolated as the HCl salt.[2] |
| Oxalyl chloride in Methanol | Methanol | Room Temp | 1-4 h | up to 90% | A mild method for the deprotection of N-Boc from a wide range of substrates.[8] |
| TMSCl in 2,2,2-trifluoroethanol/DCM | 2,2,2-trifluoroethanol/DCM | - | 5 min | - | Reported to deprotect an N-Boc group almost instantaneously, while the t-Bu ester takes significantly longer (around 3 hours).[1][10] |
Experimental Protocols
Method 1: Selective Boc Deprotection using Methanesulfonic Acid [8]
-
Dissolve the Substrate: Dissolve the Boc-protected substrate containing a tert-butyl ester (1.0 equivalent) in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) in a 4:1 ratio to a concentration of 0.5 M.
-
Add Acid: To the solution at 25 °C, add methanesulfonic acid (1.5 equivalents).
-
Monitor Reaction: Stir the reaction mixture at 25 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate method for the selective deprotection of a Boc group in the presence of a tert-butyl ester.
Caption: Decision workflow for selecting a Boc deprotection method.
This guide provides a starting point for troubleshooting and optimizing the selective deprotection of Boc groups in the presence of tert-butyl esters. Always refer to the primary literature for detailed procedures and substrate-specific considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Improving Peptide Synthesis Yield with Boc-Glycine Tert-Butyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Boc-glycine tert-butyl ester in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Boc-glycine tert-butyl ester in peptide synthesis?
A1: Boc-glycine tert-butyl ester is a versatile building block used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1][2] Its dual-protected nature, with the Boc group on the amine and the tert-butyl ester on the carboxyl group, allows for controlled, stepwise peptide chain elongation.[2] The tert-butyl ester group can also enhance the solubility of the protected amino acid in common organic solvents used in synthesis.[2]
Q2: What are the key advantages of using a Boc-protection strategy in peptide synthesis?
A2: The Boc (tert-butyloxycarbonyl) protection strategy offers several advantages. The Boc group is stable under a variety of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for controlled deprotection.[3] This strategy is particularly robust for the synthesis of long or "difficult" peptides that are prone to aggregation, as the strong acid conditions used for deprotection can help disrupt secondary structures.
Q3: How is the Boc group removed from the N-terminus during synthesis?
A3: The Boc group is typically removed by treatment with a moderate acid, most commonly a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] A common protocol involves a short pre-wash with the TFA/DCM solution, followed by a longer deprotection step.[4]
Q4: What are common side reactions to be aware of when using Boc-glycine tert-butyl ester?
A4: Several side reactions can occur during peptide synthesis using a Boc strategy. One of the most prominent is the alkylation of sensitive amino acid residues (like Tryptophan, Cysteine, or Methionine) by the tert-butyl carbocation that is formed during Boc deprotection.[5] Other potential side reactions include diketopiperazine formation and aspartimide formation, especially in sequences containing Asp-Gly.[4]
Q5: How can I monitor the progress of a coupling reaction?
A5: The completion of a coupling reaction in solid-phase peptide synthesis is commonly monitored using the Kaiser test. This test detects free primary amines on the resin. A positive result (blue color) indicates an incomplete reaction, while a negative result (yellow) suggests the coupling is complete.
Troubleshooting Guides
Issue 1: Low Peptide Yield
A lower than expected yield of the final peptide is a common issue that can arise from several factors throughout the synthesis process.
| Possible Cause | Identification | Solution |
| Incomplete Boc Deprotection | Presence of N-terminally Boc-protected peptide in mass spectrometry analysis. | - Extend the TFA treatment time during the deprotection step. - Ensure the TFA solution is fresh and of high quality. - Ensure adequate mixing of the resin with the deprotection solution. |
| Inefficient Coupling | Presence of deletion sequences (missing amino acids) in mass spectrometry analysis. A positive Kaiser test after the coupling step. | - Increase the coupling reaction time. - Use a higher concentration of the amino acid and coupling reagents.[6] - Consider using a more powerful coupling reagent such as HATU or HBTU.[6][7] - For difficult couplings, perform a "double coupling" by repeating the coupling step. |
| Peptide Aggregation | Difficulty in swelling the resin or slow reaction kinetics. | - Switch to a higher boiling point solvent like N,N-dimethylformamide (DMF). - Increase the reaction temperature. - Incorporate pseudoproline dipeptides to disrupt secondary structures. |
| Premature Cleavage from Resin | Loss of peptide from the solid support during synthesis. | - Use a more stable linker if repetitive acid treatments are causing significant cleavage. |
| Losses During Work-up and Purification | Low recovery after cleavage and purification steps. | - Optimize the cleavage cocktail and precipitation method. - Ensure proper phase separation during extractions in solution-phase synthesis. - Refine the purification protocol (e.g., HPLC gradient). |
Issue 2: Presence of Impurities in the Final Product
The presence of unexpected peaks in the final analysis (e.g., HPLC or mass spectrometry) indicates the formation of side products.
| Possible Cause | Identification | Solution |
| Alkylation of Sensitive Residues | Mass spectrometry peaks corresponding to the desired peptide plus a tert-butyl group (+56 Da). | - Add scavengers to the deprotection solution to quench the tert-butyl carbocations. Common scavengers include dithiothreitol (DTT) or thioanisole.[5] |
| Diketopiperazine Formation | More prevalent when coupling the third amino acid, especially if proline or glycine are in the first two positions. | - Use an in situ neutralization protocol during coupling to minimize the time the N-terminal amine is free and unprotonated.[5] |
| Aspartimide Formation | Occurs in sequences containing Asp-Gly, leading to a mixture of isomers. | - Use a side-chain protecting group on the aspartic acid that is more resistant to cyclization. |
| Incomplete Removal of Protecting Groups | Mass spectrometry peaks corresponding to the peptide with remaining side-chain protecting groups. | - Optimize the final cleavage cocktail and increase the cleavage time. |
Data Presentation
Table 1: Common Coupling Reagents and Conditions for Boc-Amino Acids
| Coupling Reagent | Activator/Additive | Base (equivalents) | Typical Solvent | Typical Reaction Time |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (2.0 - 4.0) | DMF, DCM | 1 - 4 hours |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (optional) | DIPEA (2.0 - 4.0) | DMF | 10 - 60 minutes[6] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None | DIPEA (2.0 - 4.0) | DMF | 10 - 60 minutes |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None | DIPEA (2.0 - 4.0) | DMF | 15 - 60 minutes |
Note: Equivalents are typically calculated based on the initial loading of the resin. Optimal conditions may vary depending on the specific amino acid sequence.
Experimental Protocols
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes.
-
Deprotection: Drain the pre-wash solution. Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the N-terminal amine salt by washing with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved.
-
Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol 2: Coupling of Boc-Glycine Tert-Butyl Ester using HBTU in SPPS
-
Deprotection: Perform the Boc deprotection protocol as described above.
-
Amino Acid Preparation: In a separate vessel, dissolve 2.0 equivalents of Boc-glycine tert-butyl ester and 2.0 equivalents of HBTU in a minimal amount of DMF.
-
Activation: Add 4.0 equivalents of DIPEA to the amino acid/HBTU solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low peptide yield.
References
Technical Support Center: Scavengers for Boc Deprotection of tert-Butyl ((tert-butoxycarbonyl)amino)acetate
Welcome to the Technical Support Center for the Boc deprotection of tert-Butyl ((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OtBu). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for a clean and efficient deprotection process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger in the Boc deprotection of this compound?
A1: During the acidic cleavage of the Boc group with an acid like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2] This cation is a potent electrophile that can lead to the formation of undesired byproducts through alkylation of the starting material or the newly formed amine.[2] Scavengers are added to the reaction mixture to trap this reactive tert-butyl cation, preventing these side reactions.[2]
Q2: My reaction is complete, but I am observing a side product with a mass increase of +56 Da. What is this and how can I prevent it?
A2: A mass increase of +56 Da typically corresponds to the tert-butylation of the amine product, forming N-tert-butyl glycine tert-butyl ester. This occurs when the generated tert-butyl cation reacts with the deprotected amine. To prevent this, the use of a scavenger is highly recommended.[3]
Q3: What are the most effective scavengers for the Boc deprotection of Boc-Gly-OtBu?
A3: For a simple substrate like Boc-Gly-OtBu, which lacks highly nucleophilic side chains such as those found in tryptophan or methionine, common and effective scavengers include triisopropylsilane (TIS), triethylsilane (TES), and water.[1][3] A widely used general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1]
Q4: Can I perform the deprotection without a scavenger?
A4: While it is possible, proceeding without a scavenger increases the risk of side product formation, particularly the N-tert-butylation of the product amine. Using a scavenger is a simple and effective way to ensure higher purity of the desired product.
Q5: How do I remove the scavenger and its byproducts after the reaction?
A5: Silane-based scavengers like TIS and TES, and their byproducts, are generally volatile and can be removed along with the TFA during evaporation under reduced pressure. Any remaining non-volatile byproducts can typically be removed during standard purification procedures like chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA in the reaction mixture (e.g., from 50% to 95% in DCM). For resistant cases, neat TFA can be used for a short period. |
| Low reaction temperature. | Allow the reaction to warm to room temperature. Gentle warming (e.g., to 40°C) can also be considered, but this may increase the risk of side reactions if scavengers are not used.[2] | |
| Formation of +56 Da Side Product (N-tert-butylation) | Absence or insufficient amount of scavenger. | Add an effective scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture (typically 2.5-5% v/v).[1][3] |
| Difficult Work-up and Product Isolation | Residual TFA leading to an oily product. | After initial evaporation, co-evaporate the residue with a solvent like toluene or isopropanol to azeotropically remove residual TFA. |
| The product is isolated as a TFA salt which may be difficult to handle. | Perform a basic work-up with a mild base like saturated aqueous sodium bicarbonate to neutralize the TFA salt, followed by extraction with a suitable organic solvent. |
Quantitative Data on Scavenger Performance
| Scavenger Cocktail (v/v/v) | % Desired Product | % tert-Butylated Side Product |
| TFA only | Variable (lower) | Variable (higher) |
| TFA / Water (95:5) | Increased | Decreased |
| TFA / TIS / Water (95:2.5:2.5) | High | Minimal |
| TFA / TES / Water (95:2.5:2.5) | High | Minimal |
Note: The exact percentages can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Boc Deprotection of this compound with Scavengers
-
Preparation: Dissolve this compound in dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a stir bar.
-
Scavenger Addition: To the solution, add the chosen scavenger. For triisopropylsilane (TIS) or triethylsilane (TES), a concentration of 2.5-5% (v/v) is typically sufficient.
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v in DCM).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting product will be the TFA salt of tert-butyl aminoacetate.
-
-
Purification (if necessary): The crude product can be purified by standard methods such as crystallization or column chromatography.
Visualizations
Caption: Boc deprotection signaling pathway.
Caption: Scavenger mechanism of action.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: HPLC Analysis of Boc-Gly-OtBu Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Boc-Gly-OtBu.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Boc-Gly-OtBu?
A1: Boc-Gly-OtBu (Boc-glycine tert-butyl ester) is a dually protected glycine derivative crucial in modern peptide synthesis. The N-terminal amine is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. This protection scheme is vital for the controlled, stepwise addition of glycine units during solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1]
Q2: Why is HPLC the preferred method for monitoring the Boc-Gly-OtBu coupling reaction?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the preferred analytical technique for monitoring peptide coupling reactions. It allows for the separation and quantification of starting materials, the desired product, and any potential byproducts or impurities in the reaction mixture. This provides real-time data on the reaction's progress and purity, which is essential for optimizing reaction conditions and ensuring the quality of the final product.
Q3: What are the most common impurities observed in the synthesis of Boc-Gly-OtBu?
A3: Common impurities can include unreacted starting materials such as Boc-Gly-OH and glycine tert-butyl ester (Gly-OtBu). Other potential byproducts may arise from the coupling reagents or side reactions, such as the formation of di-Boc glycine or byproducts from the decomposition of the Boc group under certain conditions.[2] Excess coupling reagents and their byproducts are also frequently observed.
Q4: How should I prepare a sample from my reaction mixture for HPLC analysis?
A4: To ensure an accurate snapshot of the reaction, you must immediately quench a small aliquot of the reaction mixture. This is typically done by diluting the aliquot in a solvent that stops the reaction, such as the initial HPLC mobile phase. For instance, a 10 µL aliquot of the reaction can be quenched in 1 mL of 50:50 acetonitrile/water with 0.1% TFA. The quenched sample should then be filtered through a 0.22 µm syringe filter before injection to protect the HPLC column and system.[3]
Q5: Which type of HPLC column is best suited for this analysis?
A5: A C18 reversed-phase column is the most common and generally effective choice for analyzing Boc-protected amino acids and peptides. These columns separate compounds based on hydrophobicity, which allows for good resolution between the starting materials, product, and most common impurities. Standard dimensions for analytical scale are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.
HPLC Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of Boc-Gly-OtBu reaction mixtures.
| Problem | Symptom in Chromatogram | Possible Causes | Solutions |
| Incomplete Reaction | Large peaks corresponding to starting materials (Boc-Gly-OH and/or Gly-OtBu) are present. | 1. Insufficient reaction time. 2. Ineffective coupling reagents. 3. Suboptimal reaction temperature or pH. | 1. Continue to monitor the reaction at later time points. 2. Use fresh, high-quality coupling reagents. 3. Optimize the reaction conditions, ensuring the pH is appropriate for the chosen coupling chemistry. |
| Poor Peak Shape (Tailing) | Asymmetrical peaks with a "tail" extending from the back of the peak. | 1. Interaction of basic compounds with acidic silanols on the column packing. 2. Column overload. 3. Insufficient buffering of the mobile phase. | 1. Use a mobile phase with an ion-pairing agent like 0.1% TFA. 2. Dilute the sample before injection. 3. Ensure the mobile phase pH is appropriate and the buffer concentration is adequate. |
| Poor Peak Shape (Fronting) | Asymmetrical peaks with a "tail" extending from the front of the peak. | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. | 1. Dilute the sample in the initial mobile phase. 2. Reduce the injection volume or sample concentration. |
| Ghost Peaks | Peaks appear in blank injections (mobile phase only). | 1. Carryover from a previous injection. 2. Contaminated mobile phase or vials. | 1. Implement a needle wash program on the autosampler. 2. Use fresh, HPLC-grade solvents and clean vials for sample preparation. |
| Shifting Retention Times | Retention times for known compounds vary between runs. | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has reached the end of its lifespan. |
| High Backpressure | The HPLC system pressure is significantly higher than normal. | 1. Clogged column frit or tubing. 2. Precipitated buffer salts in the system. | 1. Filter all samples and mobile phases. Consider using a guard column. 2. Flush the system with water to dissolve any precipitated salts. |
Quantitative Data
The following tables provide representative data for the key components in a Boc-Gly-OtBu reaction mixture. Note that retention times are illustrative and will vary based on the specific HPLC system, column, and method parameters.
Table 1: Typical RP-HPLC Retention Times
| Compound | Expected Retention Time (min)* | Notes |
| Glycine tert-butyl ester (Gly-OtBu) | ~ 3.5 | Early eluting, more polar starting material. |
| Boc-Gly-OH | ~ 7.0 | More retained than Gly-OtBu due to the Boc group. |
| Boc-Gly-OtBu (Product) | ~ 15.0 | Most hydrophobic and therefore the most retained of the key components. |
| Di-tert-butyl dicarbonate (Boc₂O) | ~ 18.0 | Can be present if used in excess and not quenched. |
| tert-Butanol | ~ 2.5 | A potential byproduct of Boc group degradation. |
*Illustrative retention times on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Table 2: Mass Spectrometry Data for Key Components
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Glycine tert-butyl ester | C₆H₁₃NO₂ | 131.17 | 132.10 |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 176.09 |
| Boc-Gly-OtBu | C₁₁H₂₁NO₄ | 231.29 | 232.22 |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Monitoring
-
Aliquoting: At designated time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small, representative aliquot (e.g., 10 µL) from the vigorously stirred reaction mixture.
-
Quenching: Immediately transfer the aliquot into a clean HPLC vial containing 1 mL of a 50:50 (v/v) mixture of acetonitrile and water with 0.1% TFA. This will halt the reaction.
-
Dilution: Cap the vial and vortex thoroughly to ensure the sample is fully dissolved and homogenized.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial to remove any particulate matter.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Method for Reaction Analysis
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B (linear gradient)
-
22-25 min: 90% B (hold)
-
25-27 min: 90% to 10% B (linear gradient)
-
27-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Validation & Comparative
A Comparative Guide to Boc-Gly-OtBu and Fmoc-Gly-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity, yield, and overall success. The two most established and widely utilized chemistries are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide provides an objective, data-supported comparison of Boc-Gly-OtBu and Fmoc-Gly-OH, two key building blocks for the incorporation of glycine, the simplest amino acid. We will delve into their chemical properties, performance in SPPS, and provide detailed experimental protocols to inform your synthetic strategies.
At a Glance: Key Chemical Differences
The fundamental distinction between the Boc and Fmoc strategies lies in the conditions required for the removal of the Nα-protecting group, which dictates the entire synthetic workflow, including the choice of side-chain protecting groups and the final cleavage from the solid support.
-
Boc-Gly-OtBu (tert-butyloxycarbonyl-glycine tert-butyl ester): Employs an acid-labile Boc group for Nα-protection. The OtBu group protects the C-terminus, enhancing solubility in organic solvents.[] The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] This strategy is often paired with benzyl-based (Bzl) side-chain protecting groups, which are cleaved simultaneously with the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
-
Fmoc-Gly-OH (9-fluorenylmethoxycarbonyl-glycine): Utilizes a base-labile Fmoc group for Nα-protection.[4] Deprotection is achieved with a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This milder deprotection condition allows for an orthogonal strategy with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed during the final TFA-mediated cleavage from the resin.[]
Quantitative Performance Comparison
The choice between Boc and Fmoc strategies for incorporating glycine can significantly impact the outcome of the synthesis, particularly for long or challenging sequences. The following table summarizes key performance parameters based on established principles and experimental observations.
| Parameter | Boc-Gly-OtBu (Boc/Bzl Strategy) | Fmoc-Gly-OH (Fmoc/tBu Strategy) | Key Findings & Considerations |
| Crude Peptide Purity | Generally high, but repetitive acid treatment can lead to side reactions.[4] | Can be very high, and is often improved by using high-purity Fmoc-amino acids. | Purifying commercial Fmoc-amino acids prior to synthesis has been shown to increase final crude peptide purity.[4] |
| Coupling Efficiency | High, especially with in situ neutralization protocols which can enhance yields in difficult sequences.[3] | Typically very high (>99%) with modern coupling reagents like HBTU or HATU. | Glycine's lack of steric hindrance generally ensures high coupling efficiency in both strategies. |
| Handling of Hydrophobic/ Aggregation-Prone Peptides | Often advantageous. Repetitive acid deprotection keeps the growing peptide chain protonated, disrupting secondary structures and improving solubility.[3][4] | More susceptible to interchain aggregation, which can result in lower yields and purity.[3][4] | For sequences rich in hydrophobic residues or prone to β-sheet formation, the Boc strategy may yield a higher quality crude product.[] |
| Solubility of Protected Peptides | Generally higher due to the nature of the protecting groups and protonation state.[3] | Can be lower, especially for hydrophobic sequences, potentially leading to aggregation.[3] | The enhanced solubility in the Boc strategy can facilitate synthesis of longer peptides.[] |
| Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection. | Aspartimide formation, especially in sequences containing Asp-Gly, is a common side reaction under basic deprotection conditions. | The choice of strategy should consider the peptide sequence to minimize predictable side reactions. |
| Automation Compatibility | Less common in modern automated synthesizers due to the use of harsher reagents. | The milder reaction conditions and ease of monitoring make it highly compatible with automated cGMP manufacturing.[] | The majority of modern peptide synthesizers are designed around Fmoc chemistry. |
| Safety & Waste | Requires handling of hazardous strong acids like HF or TFMSA for final cleavage. | Avoids the use of highly hazardous acids for routine steps. Piperidine is a regulated substance and requires appropriate handling. | The Fmoc strategy is generally considered to have a better safety profile and aligns more with green chemistry principles.[] |
Logical Workflows and Chemical Mechanisms
The cyclical processes of Boc and Fmoc solid-phase peptide synthesis are distinct, primarily revolving around the deprotection and subsequent coupling steps.
References
Tert-Butyl vs. Benzyl Esters in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts yield, purity, and the overall success of the synthetic strategy. This guide provides an objective comparison of two commonly used carboxyl protecting groups, tert-butyl (tBu) esters and benzyl (Bzl) esters, supported by experimental data and detailed methodologies.
The selection between tert-butyl and benzyl esters is intrinsically linked to the overarching orthogonal strategy employed in solid-phase peptide synthesis (SPPS).[1] Tert-butyl esters are the hallmark of the widely adopted Fmoc/tBu strategy, which relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[2] Conversely, benzyl esters are integral to the classic Boc/Bzl strategy, which utilizes an acid-labile Nα-protecting group (Boc) and side-chain protecting groups that are cleaved by strong acids.[2]
Performance Comparison at a Glance
The choice between these two ester protecting groups involves a trade-off between the mildness of deprotection conditions and the potential for side reactions. The following table summarizes key performance indicators based on typical outcomes in peptide synthesis.
| Parameter | Tert-Butyl (tBu) Ester | Benzyl (Bzl) Ester |
| Typical Yield | 80-90% (Protection) | 85-95% (Protection) |
| Purity | >95% | >95% |
| Stability | Stable to basic and nucleophilic reagents. | Stable to a wide range of non-reductive reagents. |
| Deprotection Conditions | Moderate acids (e.g., Trifluoroacetic acid - TFA).[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH, HF).[1] |
| Compatibility | Fmoc/tBu SPPS strategy.[1] | Boc/Bzl SPPS strategy.[1] |
| Key Advantages | Facile cleavage under mild acidic conditions.[1] | High stability, orthogonal to many other protecting groups.[1] |
| Key Disadvantages | Potential for t-butylation of sensitive residues during deprotection.[4] | Requires specific catalysts that can be poisoned or harsh acidic conditions for removal.[1] |
Core Advantages of Tert-Butyl Esters
The primary advantage of tert-butyl esters lies in the mild conditions required for their removal.[1] The use of moderate acids like TFA for deprotection is less harsh on the peptide backbone and is compatible with a wider range of sensitive amino acids and post-translational modifications compared to the strong acids often required for benzyl ester cleavage.[2] This feature has contributed to the widespread adoption of the Fmoc/tBu strategy in both manual and automated peptide synthesis.
Core Advantages of Benzyl Esters
Benzyl esters offer high stability across a broad spectrum of chemical conditions, making them robust protecting groups in complex synthetic routes.[1] Their removal via catalytic hydrogenolysis is a clean and efficient process, provided the peptide sequence does not contain catalyst poisons such as sulfur-containing amino acids.[1] The Boc/Bzl strategy, while requiring harsher final cleavage conditions, can be advantageous for the synthesis of long and difficult or aggregation-prone sequences, as the repeated TFA treatments for Boc group removal can help to disrupt secondary structures.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any peptide synthesis strategy. Below are generalized protocols for the incorporation of an amino acid with either a tert-butyl or benzyl ester-protected side chain, and the subsequent deprotection.
Fmoc/tBu Strategy: Incorporation and Deprotection of Fmoc-Asp(OtBu)-OH
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
3. Coupling of Fmoc-Asp(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
4. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Boc/Bzl Strategy: Incorporation and Deprotection of Boc-Asp(OBzl)-OH
1. Resin Preparation:
-
Swell Merrifield resin (100-200 mesh, 1.0 mmol/g) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
3. Neutralization:
-
Add a 10% solution of DIPEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
4. Coupling of Boc-Asp(OBzl)-OH:
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 eq.) and HOBt (3 eq.) in DMF. Cool to 0°C and add DIC (3 eq.).
-
Allow the activation to proceed for 10 minutes.
-
Add the activation mixture to the deprotected and neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Condense anhydrous HF into the reaction vessel at -78°C.
-
Allow the reaction to stir at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the crude peptide with cold diethyl ether and dry under vacuum.
Signaling Pathways, Experimental Workflows, or Logical Relationships
References
Comparison Guide: Characterization of Peptides Synthesized with tert-Butyl ((tert-butoxycarbonyl)amino)acetate
This guide provides a comprehensive comparison of peptides synthesized using tert-Butyl ((tert-butoxycarbonyl)amino)acetate, also known as Boc-Gly-OtBu. The performance and characterization of peptides derived from this building block are evaluated in the context of the overarching Boc/Bzl solid-phase peptide synthesis (SPPS) strategy and contrasted with the prevalent Fmoc/tBu strategy, which typically employs building blocks like Fmoc-Gly-OH.
Introduction to Synthesis Strategies
The synthesis of peptides is a stepwise process of elongating a peptide chain while attached to a solid resin support. The choice of protecting groups for the Nα-amino terminus of the incoming amino acid dictates the entire synthesis workflow. Boc-Gly-OtBu is a glycine building block where the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a tert-butyl (OtBu) ester. This building block is primarily used in the Boc/Bzl strategy .
The alternative and more modern approach is the Fmoc/tBu strategy , which uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection. This fundamental difference in protecting group chemistry influences reaction conditions, potential side reactions, and the final purity of the synthesized peptide.[1][2]
Comparative Overview of Synthesis Strategies
The selection between Boc/Bzl and Fmoc/tBu strategies is a critical decision based on the target peptide's sequence, length, and the presence of sensitive residues.
| Feature | Boc/Bzl Strategy (using Boc-Gly-OtBu) | Fmoc/tBu Strategy (using Fmoc-Gly-OH) |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[3] | Base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Typically Benzyl (Bzl) based groups | Typically tert-Butyl (tBu) based groups |
| Final Cleavage Reagent | Strong, hazardous acids (e.g., HF, TFMSA)[5] | Trifluoroacetic Acid (TFA) cocktail[1] |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)[2] | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile)[2] |
| Key Advantage | Effective for long or hydrophobic sequences prone to aggregation due to repeated acid treatment keeping the peptide protonated.[1] | Milder conditions, easier automation, and compatibility with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[4] |
| Key Disadvantage | Harsh final cleavage conditions can degrade sensitive peptides; use of hazardous reagents.[5] | Aggregation can be an issue for hydrophobic sequences; potential for aspartimide formation with Asp residues.[3][6] |
Quantitative Performance Comparison
The choice of synthesis strategy directly impacts crude peptide purity, yield, and the profile of side products. The following table summarizes typical performance metrics.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Findings & Citations |
| Crude Peptide Purity | Generally high, but repetitive acid treatment can lead to side reactions like tert-butylation. | Often higher due to milder deprotection steps, simplifying purification.[7] | The milder conditions of the Fmoc strategy often lead to less peptide chain loss during synthesis.[7] |
| Crude Peptide Yield | ~60-70% | ~75-85% | Yields can be lower in Boc-SPPS due to the harsher repetitive acid deprotection steps.[7] |
| Aggregation-Prone Peptides | Generally superior performance as repeated acid washes disrupt secondary structures that cause aggregation.[1] | More susceptible to interchain aggregation, which can lead to incomplete reactions and lower purity.[1] | |
| Common Side Products | Tert-butylation: Reactive tert-butyl cations generated during deprotection can modify nucleophilic residues (Trp, Met, Cys).[6] Aspartimide Formation: Can occur with Asp-Gly/Ser sequences under acidic conditions.[6] | Aspartimide Formation: Can be significant under basic piperidine treatment, especially for Asp-Gly sequences.[3] Dibenzofulvene (DBF) Adducts: The byproduct of Fmoc deprotection can form adducts with the peptide chain if not properly scavenged.[4] |
Experimental Protocols
Detailed methodologies for peptide synthesis and characterization are crucial for reproducibility and comparison.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual synthesis cycle for incorporating an amino acid using the Boc strategy.
-
Resin Preparation: Swell Merrifield or PAM resin in Dichloromethane (DCM) for 1 hour.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[3]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 times).
-
Wash again with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to start the activation.[7]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin sequentially with DMF and DCM. The cycle repeats from Step 2 for the next amino acid.
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual synthesis cycle for incorporating an amino acid using the Fmoc strategy.
-
Resin Preparation: Swell Wang, Rink Amide, or 2-CTC resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3 equivalents) with a coupling agent like HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to start the activation.[7]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin sequentially with DMF and DCM. The cycle repeats from Step 2 for the next amino acid.
Protocol 3: Peptide Cleavage and Characterization
A. Cleavage from Resin (Boc/Bzl Strategy):
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole (9:1 v/v). Caution: HF is extremely hazardous.
-
Procedure: Treat the dried peptide-resin with the HF cocktail for 1 hour at 0°C. Evaporate the HF, and precipitate the crude peptide using cold diethyl ether.[7]
B. Cleavage from Resin (Fmoc/tBu Strategy):
-
Reagent: TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure: Treat the dried peptide-resin with the TFA cocktail for 2-3 hours at room temperature. Filter the resin, and precipitate the crude peptide using cold diethyl ether.
C. RP-HPLC Analysis:
-
System: Analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typical for screening crude peptides.
-
Detection: Monitor absorbance at 220 nm and 280 nm.
D. LC-MS Analysis:
-
System: HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water (preferred over TFA for better MS sensitivity).[9]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide.
-
Mass Spectrometry: Acquire a full MS scan in positive ion mode to identify the [M+H]⁺ ion of the target peptide and related impurities.[9]
Visualizations
The following diagrams illustrate the workflows and decision logic in peptide synthesis.
Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to NMR Analysis for Structural Confirmation of Synthesized Peptides: A Case Study with Boc-Gly-OtBu
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized peptides is a critical step to ensure the validity of experimental outcomes and the safety of potential therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide offers a comparative framework for using NMR analysis to confirm the structure of a synthesized peptide, using N-(tert-butoxycarbonyl)glycine tert-butyl ester (Boc-Gly-OtBu) as a primary example. We will compare its expected NMR signature with those of potential impurities and starting materials, supported by detailed experimental protocols and data visualization.
Comparative NMR Data for Boc-Gly-OtBu and Related Compounds
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Boc-Gly-OtBu and potential impurities that may be present in a crude synthesis product. These impurities can include unreacted starting materials such as Boc-glycine and tert-butanol, or a common side-product like the dipeptide Boc-Gly-Gly-OtBu. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, with chloroform-d (CDCl₃) as the solvent.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-Gly-OtBu | Boc (t-butyl) | ~1.45 | Singlet | 9H |
| Methylene (-CH₂-) | ~3.80 | Doublet | 2H | |
| Amide (-NH-) | ~5.0-5.3 | Broad Triplet | 1H | |
| OtBu (t-butyl) | ~1.47 | Singlet | 9H | |
| Boc-Glycine | Boc (t-butyl) | ~1.46 | Singlet | 9H |
| Methylene (-CH₂-) | ~3.95 | Doublet | 2H | |
| Amide (-NH-) | ~5.1 | Broad Triplet | 1H | |
| Carboxylic Acid (-OH) | ~9-12 | Broad Singlet | 1H | |
| tert-Butanol | t-butyl | ~1.28 | Singlet | 9H |
| Hydroxyl (-OH) | ~1.6-2.0 | Singlet | 1H | |
| Boc-Gly-Gly-OtBu | Boc (t-butyl) | ~1.44 | Singlet | 9H |
| Gly¹ Methylene | ~3.85 | Doublet | 2H | |
| Gly² Methylene | ~3.9-4.0 | Doublet | 2H | |
| Amide¹ (-NH-) | ~5.3 | Broad Triplet | 1H | |
| Amide² (-NH-) | ~6.7 | Broad Triplet | 1H | |
| OtBu (t-butyl) | ~1.46 | Singlet | 9H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Boc-Gly-OtBu | Boc (C(CH₃)₃) | ~28.3 |
| Boc (C(CH₃)₃) | ~80.0 | |
| Methylene (-CH₂-) | ~44.0 | |
| Boc (C=O) | ~156.0 | |
| Ester (C=O) | ~170.0 | |
| OtBu (C(CH₃)₃) | ~28.1 | |
| OtBu (C(CH₃)₃) | ~81.5 | |
| Boc-Glycine | Boc (C(CH₃)₃) | ~28.4 |
| Boc (C(CH₃)₃) | ~80.2 | |
| Methylene (-CH₂-) | ~42.5 | |
| Boc (C=O) | ~156.9 | |
| Carboxylic Acid (C=O) | ~174.0 | |
| tert-Butanol | -C(CH₃)₃ | ~31.0 |
| -C(CH₃)₃ | ~67.0 | |
| Boc-Gly-Gly-OtBu | Boc (C(CH₃)₃) | ~28.3 |
| Boc (C(CH₃)₃) | ~80.1 | |
| Gly¹ Methylene | ~44.2 | |
| Gly² Methylene | ~42.0 | |
| Boc (C=O) | ~156.2 | |
| Amide (C=O) | ~169.5 | |
| Ester (C=O) | ~170.5 | |
| OtBu (C(CH₃)₃) | ~28.1 | |
| OtBu (C(CH₃)₃) | ~81.7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable NMR analysis. The following protocols outline the steps for sample preparation and data acquisition for the structural confirmation of Boc-Gly-OtBu.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the synthesized Boc-Gly-OtBu product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 220 ppm (centered around 100 ppm).
-
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra as needed.
Data Interpretation and Structural Confirmation
The workflow for confirming the structure of synthesized Boc-Gly-OtBu and identifying potential impurities involves a logical progression from initial data acquisition to detailed spectral analysis.
A successful synthesis of Boc-Gly-OtBu will be indicated by the presence of the characteristic signals outlined in Tables 1 and 2. The integration of the proton signals should correspond to the number of protons in each environment (e.g., a 9:2:1:9 ratio for the Boc, methylene, amide, and OtBu protons, respectively). The absence or minimal presence of signals corresponding to Boc-glycine, tert-butanol, and Boc-Gly-Gly-OtBu would confirm the purity of the synthesized peptide.
Logical Relationships in NMR Data Interpretation
The interpretation of NMR spectra to confirm a chemical structure relies on the logical connection between different pieces of spectral information. This includes chemical shifts, signal integrations, and coupling patterns, which together provide a comprehensive picture of the molecular architecture.
By systematically analyzing each piece of information from both ¹H and ¹³C NMR spectra, researchers can confidently confirm the structure of their synthesized peptide and assess its purity. This rigorous analytical approach is fundamental to the advancement of peptide-based research and development.
A Comparative Analysis of Glycine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is paramount to successful Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of various glycine derivatives, offering experimental data to inform the synthesis of peptides with enhanced purity and yield.
Glycine, the simplest amino acid, can present unique challenges in SPPS. Its lack of a side chain can lead to significant peptide aggregation, and its derivatives are susceptible to side reactions such as diketopiperazine formation. This comparative study examines the performance of common glycine derivatives and strategies to mitigate these issues, ensuring the efficient synthesis of high-quality peptides.
Performance Comparison of Glycine Derivatives and Strategies
The choice of glycine derivative and the resin to which it is attached can significantly impact the outcome of SPPS. Key performance indicators include coupling efficiency, the extent of side reactions, and the purity and yield of the final peptide. The following tables summarize the performance of different glycine derivatives and resins based on experimental findings.
| Parameter | Fmoc-Gly-OH on Wang Resin | Fmoc-Gly-OH on 2-Chlorotrityl (2-CTC) Resin | Pre-loaded Glycine Resin (e.g., Fmoc-Gly-Wang) | Fmoc-(Dmb)Gly-OH |
| Primary Application | Synthesis of C-terminal glycine peptides with a free carboxylic acid. | Synthesis of C-terminal glycine peptides, especially when sensitive to diketopiperazine formation. | Convenient and time-saving approach for initiating synthesis with a C-terminal glycine. | Mitigating peptide aggregation in glycine-rich or other difficult sequences. |
| Coupling Efficiency | Generally high, but can be reduced in aggregation-prone sequences. | High, with the bulky resin backbone helping to reduce aggregation. | Not applicable for the first residue; subsequent couplings are sequence-dependent. | High, the Dmb group helps to disrupt secondary structures. |
| Diketopiperazine (DKP) Formation | High risk, especially after the coupling of the second amino acid.[1][2] | Significantly reduced due to the steric hindrance of the trityl linker.[1] | Reduced compared to manual loading on Wang resin, as the initial loading is optimized.[3] | Not directly addressed, as it's typically used internally in the sequence. |
| Racemization | Low risk for glycine itself, but the coupling conditions can affect adjacent chiral amino acids. | Minimized during loading due to the nature of the linkage.[4] | Minimized, as loading conditions are optimized by the manufacturer.[3] | The Dmb group does not inherently increase racemization risk. |
| Crude Peptide Purity | Variable, can be lower due to DKP formation and aggregation. | Generally higher due to the reduction of DKP-related impurities.[1] | Generally high, assuming high-quality pre-loaded resin is used. | Significantly improved for difficult sequences by reducing deletion and truncation products.[1] |
| Overall Yield | Can be compromised by peptide loss due to DKP formation. | Higher, as peptide chain loss is minimized. | Higher and more reproducible than manual loading on Wang resin. | Significantly improved for aggregation-prone sequences.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are key protocols for the experiments cited in this guide.
Protocol 1: Loading of Fmoc-Gly-OH onto Wang and 2-CTC Resins
Objective: To attach the first glycine residue to the solid support.
Materials:
-
Wang resin or 2-CTC resin
-
Fmoc-Gly-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Coupling agent (e.g., HCTU for Wang resin)[5]
Procedure for Wang Resin:
-
Swell the Wang resin in DMF for 30 minutes.
-
Prepare the activation solution: Dissolve Fmoc-Gly-OH (5 equivalents relative to the resin's loading capacity) and HCTU (4.5 equivalents) in DMF. Add DIPEA (10 equivalents).[5]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for at least 4 hours at room temperature.
-
Wash the resin sequentially with DMF and DCM and dry under vacuum.
Procedure for 2-CTC Resin:
-
Swell the 2-CTC resin in dry DCM for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Gly-OH (1.5 equivalents) and DIPEA (4 equivalents) in dry DCM.[5]
-
Add this solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, wash the resin and treat with a solution of DCM/Methanol/DIPEA (17:2:1) for 45-60 minutes.[5]
-
Wash the resin sequentially with DCM, DMF, and then dry under vacuum.
Protocol 2: Standard SPPS Cycle for Peptide Elongation
Objective: To elongate the peptide chain by coupling subsequent amino acids.
Materials:
-
Glycine-loaded resin
-
Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling solution: Fmoc-amino acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF.[6]
-
DMF and DCM for washing
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[6]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU in DMF. Add DIPEA and allow the mixture to sit for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, a double coupling can be performed by repeating this step.[1]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
Protocol 3: Peptide Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[5]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.
Mandatory Visualizations
Experimental Workflow for Comparative Study
Caption: Workflow for the comparative study of glycine derivatives in SPPS.
Logical Relationship of Factors Affecting Diketopiperazine (DKP) Formation
Caption: Factors influencing diketopiperazine (DKP) formation in SPPS.
References
Assessing the purity of synthetic peptides made with CAS 111652-20-1
A Comparative Guide to Assessing the Purity of Synthetic Peptides
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. Synthetic peptides, often produced via Solid-Phase Peptide Synthesis (SPPS) using reagents like Fmoc-L-aspartic acid 4-tert-butyl ester (CAS 111652-20-1), can contain various process-related impurities. These may include truncated sequences, deletion sequences, or by-products from incomplete deprotection of side-chain protecting groups, such as the tert-butyl group on an aspartic acid residue.[1][2]
This guide provides an objective comparison of the key analytical techniques used to assess peptide purity, complete with detailed experimental protocols and comparative data to aid in selecting the most appropriate methods for comprehensive characterization.
Key Analytical Techniques for Peptide Purity
A multi-faceted approach using orthogonal methods is essential for a thorough assessment of peptide purity. The most common and powerful techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of a synthetic peptide.[3] It separates the target peptide from its impurities based on hydrophobicity.[4] The result is a chromatogram where the area of the main peptide peak, relative to the total area of all peaks, provides a quantitative measure of purity.[5] Detection is typically performed using UV absorbance at 210-230 nm, which targets the peptide bonds.[1][6]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a final concentration of 1 mg/mL.[5]
-
Chromatographic Conditions:
-
Data Analysis: Calculate the relative purity by dividing the peak area of the main peptide by the total area of all integrated peaks in the chromatogram.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass detection power of mass spectrometry.[2][8] It is indispensable for confirming the molecular identity (mass) of the target peptide and for identifying the masses of impurities separated by the HPLC.[9] This provides crucial information that HPLC alone cannot.
Experimental Protocol: Identity Confirmation by LC-MS
-
Sample Preparation: Reconstitute the peptide in a solvent compatible with LC-MS, such as 50% acetonitrile in 0.1% formic acid, to a stock concentration of 1 mg/mL. Dilute this stock to a working concentration of 1-10 µg/mL.[7]
-
LC System:
-
Mass Spectrometer:
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the observed molecular weight of the main peak and compare it to the theoretical molecular weight of the target peptide.
Amino Acid Analysis (AAA)
While HPLC determines relative purity, it does not provide information about the absolute amount of peptide in a lyophilized sample, which also contains water and counter-ions (like TFA).[3] Amino Acid Analysis (AAA) is the gold standard for determining the net peptide content.[3] The method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.[11] This confirms the amino acid composition of the peptide and allows for accurate calculation of the peptide concentration in a sample.[12][13]
Experimental Protocol: Net Peptide Content by Amino Acid Analysis
-
Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it to its constituent amino acids. This is typically done using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[5]
-
Derivatization: The liberated amino acids in the hydrolysate are derivatized with a reagent (e.g., phenylisothiocyanate - PITC) to make them detectable by UV or fluorescence.[5]
-
Chromatographic Separation: The derivatized amino acids are separated and quantified using a dedicated amino acid analyzer or an HPLC/UPLC system.[14]
-
Data Analysis: The quantity of each amino acid is measured and compared to a known standard. The sum total provides the amount of peptide in the weighed sample, allowing for the calculation of the net peptide content (typically 70-90%).[3]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the specific information required. The following tables summarize the performance characteristics and provide illustrative data for a hypothetical peptide.
Table 1: Comparison of Key Performance Characteristics
| Analytical Method | Primary Application | Principle of Detection | Information Provided |
| RP-HPLC with UV | Purity assessment and quantification of impurities | Hydrophobicity and UV absorbance of peptide bonds | Retention time, relative peak area (% purity) |
| LC-MS | Identity confirmation and impurity identification | Separation by hydrophobicity, detection by mass-to-charge ratio | Molecular weight of target peptide and impurities |
| Amino Acid Analysis | Net peptide content and composition verification | Quantification of individual amino acids post-hydrolysis | Absolute peptide quantity, amino acid ratios |
Table 2: Illustrative Purity Data for a Hypothetical Peptide ("Peptide-Asp")
| Method | Parameter | Result | Interpretation |
| RP-HPLC | Purity (%) | 98.5% | The target peptide constitutes 98.5% of the total UV-absorbing material. |
| LC-MS | Observed Mass [M+H]⁺ | 1501.7 Da | The observed mass matches the theoretical mass (1501.6 Da), confirming identity. |
| Impurity Mass [M+H]⁺ | 1445.6 Da | An impurity corresponding to the deletion of one residue was detected. | |
| Amino Acid Analysis | Net Peptide Content | 85.2% | The sample is 85.2% peptide by weight; the remainder is water and counter-ions. |
| Aspartic Acid Ratio | Found: 1.02; Theoretical: 1.00 | The ratio of Aspartic Acid is correct, confirming its presence. |
Workflow for Comprehensive Peptide Purity Assessment
A logical workflow ensures that a synthetic peptide is fully characterized before use in sensitive applications. The process begins with purification of the crude product, followed by orthogonal analytical methods to confirm purity, identity, and quantity.
Caption: Workflow for the purification and comprehensive quality assessment of synthetic peptides.
References
- 1. almacgroup.com [almacgroup.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. renyi.hu [renyi.hu]
- 5. benchchem.com [benchchem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthetic peptide MS/MS analysis [bio-protocol.org]
- 11. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Composition Analysis - Creative Biolabs [creative-biolabs.com]
- 13. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Amino Acid Composition Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Orthogonality in Peptide Synthesis: Boc/tBu vs. Fmoc/tBu Strategies
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. The two dominant methodologies, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, are built on the principle of orthogonal protection. This guide provides an objective, data-driven comparison of the Boc/tBu and the more prevalent Fmoc/tBu protection strategies, offering insights into their respective strengths and weaknesses to inform your synthetic approach.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemical lability of the temporary protecting group used for the α-amino group of the growing peptide chain.[1][2] This distinction dictates the entire synthetic workflow, including the choice of side-chain protecting groups and the final cleavage conditions.
The Boc strategy , a classic and robust method, employs the acid-labile Boc group for Nα-protection.[1][2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] In the Boc/tBu strategy, the permanent side-chain protecting groups are also acid-labile but require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[2] This reliance on graded acid lability means the Boc/Bzl (benzyl) strategy is considered quasi-orthogonal, as both protecting groups are removed by acid, albeit of different strengths.[3]
In contrast, the Fmoc/tBu strategy is lauded for its true orthogonality.[1][4] The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent.[4] The side-chain protecting groups are tert-butyl (tBu) based and are cleaved under acidic conditions, usually with TFA, concurrently with the cleavage of the peptide from the resin.[1][5] This use of distinct chemical mechanisms (base vs. acid) for deprotection of the temporary and permanent protecting groups is a key advantage of the Fmoc approach.[1]
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc/tBu Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Deprotection | 25-50% TFA in DCM (acidic) | 20-40% Piperidine in DMF (basic) | [6] |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) | [6] |
| Final Cleavage | Strong acid (HF, TFMSA) | Moderate acid (e.g., 95% TFA) | [6] |
| Orthogonality | Quasi-orthogonal (Graduated acid lability) | Truly orthogonal (Base vs. Acid) | [3][6] |
| Aggregation Issues | Less frequent (protonated amine) | More frequent (neutral state) | [6] |
| Cost of Reagents | Generally lower | Generally higher | [6] |
| Safety/Equipment | Requires special HF apparatus | Standard laboratory glassware | [6] |
Performance Comparison: A Data-Driven Perspective
While both methodologies can yield high-quality peptides, their performance can vary depending on the peptide's sequence, length, and complexity. The following table summarizes key performance metrics.
| Performance Metric | Boc/tBu Strategy | Fmoc/tBu Strategy | Reference(s) |
| Crude Purity (HPLC) | Typically >75% | Typically >85% | [2] |
| Overall Yield | ~60-70% | ~70-80% | [2] |
| Coupling Efficiency | Generally high, monitored by Kaiser test | Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage | [2] |
| Cysteine Racemization | Generally low | Dependent on coupling reagents and base; can be minimized with additives like HOBt | [2] |
Visualizing the Chemistries and Workflows
To better illustrate the principles and processes discussed, the following diagrams outline the core chemical reactions and the cyclical nature of each SPPS strategy.
Experimental Protocols
Detailed methodologies for the key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and should be optimized for specific peptide sequences and scales.
Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[7]
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) and isopropanol (3 x 1 min) to remove the TFA and cleaved Boc group byproducts.[7]
-
Neutralization: Treat the resin with a solution of 5-10% Diisopropylethylamine (DIPEA) in DCM for 2-5 minutes to neutralize the protonated α-amino group.[7]
-
Washing: Wash the resin with DCM (5 x 1 min) to remove excess DIPEA.[7]
-
Amino Acid Coupling (DCC/HOBt):
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF). Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.[7]
-
Filtration: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[7]
-
Coupling: Add the filtered activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[7]
-
-
Washing: Wash the resin as described in the HBTU/HOBt protocol.[7]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[7]
Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Preparation: Place the peptide-resin from the previous cycle into a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).[5]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.[5]
-
Washing: Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Amino Acid Coupling (HBTU/HOBt):
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry the resin.
-
Monitoring (Optional): Perform a Kaiser test or monitor the UV absorbance of the Fmoc cleavage to confirm reaction completion.[2]
Conclusion and Recommendations
The choice between the Boc/tBu and Fmoc/tBu protection strategies is a critical decision in peptide synthesis that depends on a multitude of factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[2][4]
The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[1][4] Its waste management is also considered more straightforward, aligning with green chemistry principles.
However, the Boc/tBu strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[1][4] The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding and improve solvation.[1] Furthermore, Boc-protected amino acids are generally less expensive. For many traditional peptide drug manufacturing processes with established protocols, Boc chemistry continues to be employed.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies will enable the researcher to make an informed decision and successfully synthesize the desired peptide target. For important or challenging synthesis projects, conducting small-scale parallel experiments to compare the performance of both strategies can provide valuable data to guide the selection process.
References
A Comparative Guide to the Application of tert-Butyl ((tert-butoxycarbonyl)amino)acetate in Peptide Synthesis
In the landscape of peptide synthesis, the strategic selection of protecting groups is fundamental to achieving high yields and purity. For researchers, scientists, and drug development professionals, the choice between the two major solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), dictates the entire synthetic approach. This guide provides an objective comparison of tert-Butyl ((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OH), a key building block in the Boc strategy, with its main alternative, Fmoc-Gly-OH.
Core Chemical Differences and Applications
The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1][2][3] This fundamental difference governs the choice of side-chain protecting groups and the overall orthogonality of the synthesis.
This compound, as a Boc-protected glycine, is a cornerstone of the Boc/Bzl (benzyl) protection strategy. This approach is particularly advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation under the conditions of Fmoc synthesis.[3][] The repetitive acid deprotection steps in the Boc workflow keep the growing peptide chain protonated, which helps to disrupt secondary structures and improve solubility.[3]
Quantitative Performance Comparison
While a single study with a direct side-by-side quantitative comparison of the coupling efficiency under identical conditions is not extensively documented, the performance of Boc-Gly-OH and Fmoc-Gly-OH can be summarized based on established knowledge in peptide synthesis. Glycine, being the simplest amino acid, generally exhibits high coupling efficiency and is not prone to racemization in either strategy.[1]
| Parameter | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-Gly-OH) | Key Findings & Citations |
| Illustrative Coupling Efficiency | Typically >99% in standard SPPS protocols. | Typically >99% in standard SPPS protocols. | Glycine's lack of a side chain and chirality leads to very efficient coupling.[1] |
| Crude Peptide Purity | Generally high; repetitive acid treatment can mitigate aggregation but may cause side reactions with sensitive residues. | High, and can be improved with high-purity monomers. Purity can be affected by aggregation in hydrophobic sequences. | The choice of strategy can significantly impact the purity of the final crude peptide, especially in challenging sequences.[3] |
| Handling of Hydrophobic/Aggregation-Prone Peptides | Advantageous. Repetitive acid deprotection disrupts secondary structures, improving solubility and reducing aggregation. | More susceptible to interchain aggregation, which can lead to lower yields and purity. | The Boc strategy is often preferred for synthesizing long, complex, or aggregation-prone peptides.[] |
| Compatibility with Acid-Sensitive Modifications | Less suitable. The harsh acidic conditions for final cleavage (e.g., HF) can degrade sensitive functionalities. | Highly compatible. Milder deprotection and cleavage conditions preserve acid-sensitive modifications like phosphorylation and glycosylation. | The orthogonality of the Fmoc/tBu strategy is a key advantage for modified peptides. |
| Final Cleavage Reagents | Requires strong, hazardous acids like anhydrous hydrogen fluoride (HF), necessitating specialized equipment. | Utilizes moderately strong acids like trifluoroacetic acid (TFA), which are easier and safer to handle. | The need for HF is a significant drawback of the Boc strategy. |
Experimental Protocols
Synthesis of a Dipeptide (Boc-Gly-Ala-OMe) using this compound
This protocol describes a representative solution-phase synthesis of a dipeptide.
Materials:
-
This compound (Boc-Gly-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Alanine Free Base: Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in DCM. Cool the solution to 0 °C and add DIPEA (1.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Activation of Boc-Gly-OH: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in DCM. Cool the solution to 0 °C and add DCC (1.05 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Filter the cold solution from step 2 to remove the DCU precipitate, and add the filtrate to the solution from step 1 at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Filter the reaction mixture to remove any further DCU precipitate. Wash the filtrate successively with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-Ala-OMe.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Chemistry
Chemical Structure of this compound
Caption: Structure of this compound.
Dipeptide Synthesis Workflow
Caption: Workflow for the synthesis of a dipeptide using Boc-Gly-OH.
Comparison of Boc and Fmoc Deprotection Signaling Pathways
References
The Strategic Advantage of Boc-Protected Glycine Derivatives in Antiviral Drug Development: A Boceprevir Case Study
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug development, particularly in the synthesis of complex antiviral agents, the choice of protecting groups for amino acid building blocks is a critical determinant of efficiency, yield, and overall cost-effectiveness. Boc-glycine tert-butyl ester and its derivatives, such as N-Boc-L-tert-leucine, have emerged as pivotal intermediates. This guide provides a comparative analysis of the use of these Boc-protected synthons, with a central case study on the synthesis of Boceprevir, a potent protease inhibitor for the treatment of Hepatitis C. We will delve into experimental data, detailed protocols, and the underlying mechanistic pathways to provide a comprehensive resource for researchers in the field.
Performance Comparison: The Boc-Advantage in Peptide Synthesis
The use of a tert-butyloxycarbonyl (Boc) group to protect the amine functionality of glycine and its derivatives offers several distinct advantages over other protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or Carboxybenzyl (Cbz). These advantages are particularly pronounced in the synthesis of complex molecules like Boceprevir.
The stability of the Boc group under a wide range of reaction conditions, coupled with its clean and straightforward removal under mildly acidic conditions (typically with trifluoroacetic acid, TFA), makes it a robust choice for multi-step syntheses. This contrasts with the base-lability of the Fmoc group, which can sometimes lead to side reactions, and the harsher conditions often required for Cbz group removal.
Furthermore, the tert-butyl ester protection of the carboxylic acid, as seen in Boc-glycine tert-butyl ester, enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis. This improved solubility facilitates more efficient and higher-yielding coupling reactions.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Typical Yield (Coupling) | Typical Yield (Deprotection) |
| Boc/tBu | High stability, clean deprotection, enhanced solubility of intermediates. | Requires strong acid for deprotection which may affect other acid-sensitive groups. | >95% | >90% |
| Fmoc | Mild deprotection conditions (base-labile). | Potential for side reactions with base-sensitive functionalities; Fmoc group can decrease solubility. | Good | High |
| Cbz/Benzyl Ester | Orthogonal to acid- and base-labile groups. | Requires catalytic hydrogenation for deprotection, which may not be compatible with all functional groups. | ~86% | >90% |
Case Study: Boceprevir Synthesis - The Critical Role of N-Boc-L-tert-leucine
Boceprevir is a peptidomimetic inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. A key structural component of Boceprevir is the P3 fragment, which is an N-(tert-butylcarbamoyl)-L-tert-leucine moiety. The synthesis of this fragment heavily relies on the use of N-Boc-L-tert-leucine as a starting material.
The synthesis of Boceprevir involves the coupling of several complex fragments. A crucial step is the peptide bond formation between the P2 and P3 fragments. The use of N-Boc-L-tert-leucine in this step is advantageous due to the reasons outlined above: high coupling efficiency and straightforward deprotection prior to the subsequent coupling step.
Experimental Protocols
Synthesis of N-Boc-L-tert-leucine
This protocol describes the protection of the amino group of L-tert-leucine using di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
L-tert-leucine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Methanol
-
Ethyl acetate
-
10% w/v aqueous citric acid solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend L-tert-leucine (0.2 mol) in methanol (150 mL) and cool the mixture to 0°C.
-
Add triethylamine (0.4 mol) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL) while maintaining the temperature between 0 and 5°C.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash the organic layer with 10% w/v aqueous citric acid solution (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield N-Boc-L-tert-leucine.
General Peptide Coupling Protocol (DCC/HOBt)
This protocol outlines a standard procedure for peptide bond formation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which can be adapted for the coupling of the N-Boc-L-tert-leucine containing fragment in the Boceprevir synthesis.
Materials:
-
N-Boc-protected amino acid (e.g., the P3 fragment precursor)
-
Amino acid ester hydrochloride (e.g., the P2 fragment precursor)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM and neutralize with NMM or TEA (1.0 equivalent) at 0°C.
-
Add the neutralized amino acid ester solution to the N-Boc-protected amino acid solution.
-
Add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, brine, dilute base) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude protected peptide.
-
Purify the crude product by silica gel column chromatography.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory activity of compounds like Boceprevir against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol)
-
Test compound (Boceprevir) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant NS3/4A protease to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal (Excitation/Emission wavelengths dependent on the specific FRET pair) over time.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: Simplified workflow for the synthesis of Boceprevir highlighting the formation of the P3 fragment and its coupling.
Caption: Mechanism of action of Boceprevir in inhibiting HCV replication.
A Comparative Guide to the Efficiency of Protected Amino Acids in Peptide Synthesis: A Focus on Boc-Gly-OtBu
In the intricate world of peptide synthesis, the strategic selection of protected amino acids is a critical determinant of success, directly influencing yield, purity, and overall efficiency. This guide offers an in-depth comparison of Boc-Gly-OtBu with other commonly employed protected amino acids, primarily focusing on the broader context of the two leading solid-phase peptide synthesis (SPPS) strategies: Boc and Fmoc chemistry. This analysis is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental frameworks.
Executive Summary
The choice between Boc- and Fmoc-protected amino acids represents a fundamental divergence in synthetic strategy. Boc-Gly-OtBu, a cornerstone of the Boc strategy, offers robust, cost-effective synthesis, particularly for long or hydrophobic peptides. The tert-butyloxycarbonyl (Boc) group is labile to acid, while the tert-butyl (OtBu) ester protects the C-terminus. In contrast, the Fmoc (9-fluorenylmethoxycarbonyl) strategy, often employing Fmoc-Gly-OH, utilizes a base-labile protecting group, offering milder deprotection conditions suitable for sensitive sequences and automation. While direct head-to-head quantitative data for every protected amino acid is sparse, a comprehensive analysis of the chemistries allows for a robust comparison of their efficiencies.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for Boc-Gly-OtBu-based synthesis compared to the widely used Fmoc-Gly-OH. The data is a synthesis of established principles and reported outcomes in peptide synthesis literature.
Table 1: Comparison of Key Performance Parameters
| Parameter | Boc-Gly-OtBu (Boc Strategy) | Fmoc-Gly-OH (Fmoc Strategy) | Key Considerations & References |
| Typical Coupling Efficiency | >99% with efficient coupling reagents. | >99% with modern coupling reagents. | Coupling efficiency is highly dependent on the coupling reagent, solvent, and the specific amino acid sequence. Glycine, being sterically unhindered, generally couples with high efficiency in both strategies.[1][2] |
| Deprotection Conditions | Strong acid (e.g., 25-50% TFA in DCM).[] | Mild base (e.g., 20% piperidine in DMF).[] | The harsh acidic conditions of the Boc strategy can be detrimental to sensitive residues, whereas the mild basic conditions of the Fmoc strategy are more compatible with a wider range of functionalities.[][4] |
| Deprotection Time | Typically 5-30 minutes. | Typically 5-20 minutes. | Fmoc deprotection is often faster and can be monitored in real-time via UV absorbance of the dibenzofulvene-piperidine adduct.[] |
| Solubility in Common Solvents (DMF, NMP) | Generally good. The OtBu group can enhance solubility.[5] | Generally good, though some Fmoc-amino acids have limited solubility.[6][7][8] | Good solubility of protected amino acids is crucial for efficient coupling in SPPS. NMP is often favored for hydrophobic sequences.[8] |
| Crude Peptide Purity | Can be very high, especially for hydrophobic sequences. | Generally high, but can be affected by aggregation. | The repetitive acidic deprotection in Boc-SPPS can help to disrupt secondary structures and reduce aggregation of the growing peptide chain.[9] Purification of Fmoc-amino acids prior to synthesis has been shown to increase final crude peptide purity.[10] |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive.[][] | Fmoc-protected amino acids can be more expensive.[] | While the initial cost of Boc-amino acids is lower, the overall cost of synthesis should also factor in reagents, solvents, and potential for automation. |
Table 2: Side Reaction Considerations
| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |
| Acid-catalyzed side reactions (e.g., t-butylation of Trp) | Higher risk due to repetitive strong acid deprotection. | Lower risk. | Use of scavengers (e.g., triisopropylsilane) during deprotection and cleavage. |
| Base-catalyzed side reactions (e.g., aspartimide formation) | Lower risk. | Higher risk, especially with Asp-Gly or Asp-Ser sequences. | Use of optimized coupling reagents and deprotection conditions. |
| Racemization | Lower risk for sensitive residues like His and Cys. | Higher risk for sensitive residues, dependent on coupling conditions. | Use of appropriate coupling reagents (e.g., HATU, HBTU) and additives (e.g., HOBt).[] |
Experimental Protocols
To objectively benchmark the efficiency of Boc-Gly-OtBu against other protected amino acids, a standardized experimental protocol is essential. The following outlines a general methodology for the synthesis of a model peptide, followed by analysis.
I. Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide (e.g., Tyr-Ala-Gly-Phe-Leu-Ser)
A. Boc Strategy using Boc-Gly-OtBu:
-
Resin Preparation: Start with a pre-loaded Merrifield resin (e.g., Boc-Ser(Bzl)-Merrifield resin). Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Treat the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x). Wash with DCM (3x).
-
Amino Acid Coupling (for Boc-Leu-OH, Boc-Phe-OH, Boc-Ala-OH, Boc-Tyr(Bzl)-OH):
-
In a separate vessel, pre-activate 3 equivalents of the Boc-amino acid with 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIPEA in N,N-dimethylformamide (DMF) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Boc-Gly-OtBu:
-
Note: As Boc-Gly-OtBu is the C-terminal protected amino acid in this example, it would typically be used in solution-phase synthesis or for fragment condensation. For SPPS, one would use Boc-Gly-OH. The protocol for coupling Boc-Gly-OH is the same as in step 4.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Boc deprotection (step 2).
-
Treat the resin with a cleavage cocktail (e.g., HF or a cocktail of TFA/TIS/H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
B. Fmoc Strategy using Fmoc-Gly-OH:
-
Resin Preparation: Start with a pre-loaded Rink Amide or Wang resin (e.g., Fmoc-Ser(tBu)-Wang resin). Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (for Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH):
-
In a separate vessel, pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of a coupling reagent (e.g., HATU) and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x).
-
-
Repeat Cycles: Repeat steps 2-3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
II. Analysis of Crude Peptide
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample using a reverse-phase C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the crude purity based on the peak area of the desired peptide relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Confirm the identity of the synthesized peptide by determining its molecular weight using ESI-MS or MALDI-TOF MS.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
Caption: Orthogonality concept in Fmoc and Boc peptide synthesis strategies.
Conclusion
The decision to use Boc-Gly-OtBu versus other protected amino acids is intrinsically linked to the choice between the Boc and Fmoc synthesis strategies. Boc-Gly-OtBu, as part of the broader Boc/Bzl strategy, remains a powerful and cost-effective option, particularly for the synthesis of long and aggregation-prone peptides. Its advantages lie in the robustness of the chemistry and the potential for higher purity with challenging sequences.
Conversely, the Fmoc strategy, utilizing amino acids like Fmoc-Gly-OH, has become the predominant method in modern SPPS. Its mild deprotection conditions, high efficiency, and amenability to automation make it ideal for a vast array of peptides, including those with sensitive modifications.
Ultimately, the optimal choice depends on the specific requirements of the peptide being synthesized, including its sequence, length, and any post-translational modifications, as well as considerations of cost, scale, and available instrumentation. A thorough understanding of the underlying chemistry of each approach is paramount for making an informed decision and achieving successful peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. ajpamc.com [ajpamc.com]
Safety Operating Guide
Proper Disposal of tert-Butyl ((tert-butoxycarbonyl)amino)acetate: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or butyl rubber are often suitable for solids)[1]
-
A lab coat or chemical-resistant apron[1]
-
In cases of dust generation, a certified respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust during handling.[1]
Hazard Profile
Based on data from similar compounds, tert-Butyl ((tert-butoxycarbonyl)amino)acetate should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3] Ingestion may be harmful.[1] It is stable under normal conditions but should be kept away from strong oxidizing agents.[2]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as non-hazardous or hazardous based on its properties and any contaminants. Given its chemical nature, it is prudent to treat it as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled waste container.
Step 2: Waste Collection and Storage
-
Container: Use a suitable, sealable, and clearly labeled container for waste collection. The container should be made of a material compatible with the chemical.
-
Labeling: The label should clearly state "this compound Waste" and include any relevant hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The disposal of chemical waste is regulated and must be handled by a licensed and qualified waste management company.[1][3] Provide them with as much information as possible about the chemical, including its name, quantity, and any known hazards.
-
Follow Regulations: Adhere to all local, state, and federal environmental regulations regarding chemical waste disposal.[1][2] These regulations are in place to protect human health and the environment.
Step 4: Documentation
-
Maintain Records: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and for maintaining a safe laboratory environment.
Spill and Emergency Procedures
In the event of a spill, the following actions should be taken:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or safety officer.
-
Provide them with information about the spilled chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
